1,2-Dimyristoyl-sn-glycerol
Descripción
Propiedades
IUPAC Name |
[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182801 | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(14:0/14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60562-16-5 | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMYRISTIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 1,2-Dimyristoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Dimyristoyl-sn-glycerol as a Second Messenger
This compound (DMG) is a saturated diacylglycerol (DAG) composed of a glycerol (B35011) backbone with myristic acid (14:0) fatty acid chains attached at the sn-1 and sn-2 positions.[1] Within the complex landscape of cellular communication, DMG functions as a second messenger, an intracellular signaling molecule that is rapidly generated or released to trigger physiological changes.[2] While diacylglycerols are key activators of Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis, saturated DAGs like DMG are generally considered weak activators compared to their unsaturated counterparts.[1][3][4] Nevertheless, its stereospecificity and role as a DAG analog make it a valuable tool for dissecting signal transduction pathways.[5] This guide provides an in-depth exploration of DMG's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Activation of Protein Kinase C
The primary mechanism of action for this compound is the activation of Protein Kinase C. This process is a cornerstone of cellular signal transduction, converting extracellular signals into intracellular responses.
Generation of Diacylglycerol
The signaling cascade is typically initiated by the binding of an extracellular ligand (a first messenger, such as a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase on the cell surface. This activation stimulates the enzyme Phospholipase C (PLC).[6][7] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: the soluble inositol (B14025) 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol.[7] While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains embedded in the plasma membrane, poised for its signaling role.[6]
PKC Recruitment and Activation
The generation of DAG in the plasma membrane creates a binding site for PKC isozymes.[8] The PKC family is broadly divided into three sub-groups:
-
Conventional PKCs (cPKC): Isoforms α, βI, βII, and γ. Their activation is dependent on both calcium and DAG.[8]
-
Novel PKCs (nPKC): Isoforms δ, ε, η, and θ. These are calcium-insensitive but still require DAG for activation.[8][9]
-
Atypical PKCs (aPKC): Isoforms ζ and ι/λ. Their activation is independent of both calcium and DAG.[8]
This compound, as a DAG, is capable of activating the conventional and novel PKC isoforms.[9] The binding of DAG to the C1 domain within the regulatory region of PKC induces a significant conformational change.[10] This change displaces an autoinhibitory pseudosubstrate segment from the enzyme's catalytic site, thereby activating its kinase function.[10] The activation process is highly stereospecific, with only the 1,2-sn-diacylglycerol form being active.[5] Once activated, PKC can phosphorylate a vast array of substrate proteins on their serine or threonine residues, propagating the signal downstream and eliciting a wide range of cellular responses.[11]
Regulation and Signal Termination
The cellular response to DAG is transient and tightly controlled. Signal termination is achieved through the rapid metabolic conversion of DAG into other lipid species, primarily through two pathways:
-
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This action both attenuates the DAG signal and initiates PA-dependent signaling.[8][11][12]
-
Hydrolysis: DAG can be hydrolyzed by diacylglycerol and monoacylglycerol lipases to release fatty acids and glycerol.[11]
Quantitative Data on Diacylglycerol-PKC Interaction
Quantitative binding and activation data for this compound are not extensively documented. However, studies using structurally similar and more cell-permeant DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), provide valuable insights into the dynamics of the PKC-DAG interaction.[10][13]
| Parameter | Molecule | Target | Value | Reference |
| Binding Affinity (Kd) | 1,2-dioctanoyl-sn-glycerol | C1B domain of PKCα | 24.2 ± 2 µM | [10] |
| Half-maximal effective concentration (EC50) | Carbachol-induced 1,2-sn-diacylglycerol accumulation | Airway smooth muscle | 2.1 x 10⁻⁸ M | [10] |
| Half-maximal effective concentration (EC50) | 1,2-dioctanoyl-sn-glycerol | Inhibition of L-type Ca2+ current | 2.2 µM | [10] |
Table 1: Summary of quantitative data for DAG analogs in cellular signaling. This data provides a reference for the concentrations at which DAG molecules effectively engage their targets.
Experimental Protocols
Investigating the mechanism of action of DMG involves quantifying its cellular levels and measuring the activity of its primary effector, PKC.
Protocol 1: Quantification of Cellular Diacylglycerol
This protocol outlines a fluorometric assay to measure total DAG in cell lysates, based on a coupled enzymatic reaction.[14]
Methodology:
-
Sample Preparation: Homogenize cells or tissues and perform a lipid extraction using an appropriate solvent system (e.g., chloroform/isopropanol/nonidet P-40). Collect the organic phase and dry it under vacuum.
-
Resuspension: Resuspend the dried lipid extract in the provided assay buffer, vortexing or sonicating to create a uniform suspension.
-
Kinase Reaction: Add a kinase mixture to the samples. This enzyme phosphorylates all DAG present to form phosphatidic acid (PA).
-
Lipase Reaction: Introduce a lipase solution, which specifically hydrolyzes the newly formed PA to glycerol-3-phosphate (G3P).
-
Oxidase Reaction & Detection: Add an enzyme mixture containing glycerol-3-phosphate oxidase and a fluorometric probe. The oxidase acts on G3P, producing hydrogen peroxide (H₂O₂).[14]
-
Quantification: The H₂O₂ reacts with the probe to generate a fluorescent signal (e.g., Ex/Em = 530-560/585-595 nm). Measure the fluorescence using a microplate reader.
-
Analysis: Calculate the DAG concentration in the samples by comparing their fluorescence to a standard curve generated with known amounts of a DAG standard.
Protocol 2: In Vitro Protein Kinase C Activity Assay
This protocol describes a classic radioactive filter-binding assay to measure PKC activity in response to activation by DMG.[15]
Methodology:
-
Prepare Lipid Vesicles: In a glass tube, combine this compound and phosphatidylserine (B164497) (PS) in chloroform. Evaporate the solvent under a nitrogen stream to create a thin lipid film. Resuspend the film in a kinase reaction buffer by sonication to form small unilamellar vesicles.
-
Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, a PKC substrate (e.g., a specific peptide), and the PKC enzyme source (purified or from cell lysate).
-
Initiate Reaction: Start the phosphorylation reaction by adding Mg-ATP that has been spiked with radioactive [γ-³²P]ATP.
-
Incubate: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).
-
Stop and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper filter. The phosphorylated substrate will bind to the paper.
-
Wash: Wash the filter papers multiple times (e.g., 3 times for 5 minutes each) in a dilute acid solution (e.g., 1% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.
-
Quantify: Dry the filter paper and place it in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter. The resulting counts per minute (CPM) are directly proportional to the PKC activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Second messenger system - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PathWhiz [smpdb.ca]
- 5. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domaintherapeutics.ca [domaintherapeutics.ca]
- 7. benchchem.com [benchchem.com]
- 8. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. DAG Assay Kit [cellbiolabs.com]
- 15. benchchem.com [benchchem.com]
The Cellular Function of 1,2-Dimyristoyl-sn-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that plays a crucial role as a second messenger in a variety of cellular signaling pathways. As a structural mimic of endogenous sn-1,2-diacylglycerols, DMG is an invaluable tool for the direct and specific activation of DAG-dependent signaling cascades, thereby allowing for the elucidation of their complex roles in cellular physiology and pathophysiology. This technical guide provides an in-depth overview of the function of DMG in cells, its mechanism of action, and its applications in experimental research. We present quantitative data on its effects, detailed experimental protocols for its use, and visual diagrams of the signaling cascades it modulates.
Core Function: Activation of Protein Kinase C and Other C1 Domain-Containing Proteins
The primary and most well-characterized function of this compound is the activation of Protein Kinase C (PKC) isoforms.[1][2] DMG, like endogenous DAG, binds to the conserved C1 domain present in conventional (cPKC) and novel (nPKC) PKC isoforms. This binding event induces a conformational change in the PKC protein, leading to its translocation from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby triggering downstream signaling events.
While DMG is a potent activator of PKC, it is noteworthy that saturated diacylglycerols like DMG are generally considered weaker second messengers for PKC activation compared to their unsaturated counterparts.[3] Beyond PKC, DMG can also activate other proteins that possess a C1 domain, including:
-
Ras Guanine Nucleotide Releasing Proteins (RasGRPs): These proteins are crucial for the activation of the small GTPase Ras, a key regulator of cell proliferation, differentiation, and survival.
-
Munc13 proteins: These are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release.
Data Presentation: Comparative Potency of Diacylglycerol Analogs
Quantitative data on the specific EC₅₀ or Kᵢ values for this compound across a range of PKC isoforms are not extensively consolidated in the literature. However, comparative studies provide valuable insights into its relative potency. The following tables summarize data on the activation of PKC by various diacylglycerol analogs, including those with similar saturated fatty acid chains to DMG.
| Diacylglycerol Analog | PKC Isoform | Relative Activation/Potency | Reference |
| 1,2-Dioleoyl-sn-glycerol (unsaturated) | PKCα | More potent than saturated DAGs in mixed micelles and pure POPS vesicles. | [3] |
| This compound (saturated) | PKCα | Less potent than unsaturated DAGs in some lipid environments. | [3] |
| Short-chain DAGs (e.g., DiC8) | General PKC | High activation capacity. | [3] |
| 18:0/22:6-DG (polyunsaturated) | PKCγ, PKCδ, PKCθ | Preferred for activation at low concentrations. | [4] |
| 16:0/16:0-DG (saturated) | PKCγ | No significant activation at low concentrations. | [4] |
| Parameter | Phorbol Esters (e.g., PMA) | Diacylglycerol Analogs (e.g., DMG) | Reference |
| Binding Affinity for PKC | High (nanomolar range) | Lower (micromolar range) | [5] |
| Duration of Action | Sustained | Transient | [5] |
| Metabolism | Not readily metabolized | Rapidly metabolized | [5] |
Signaling Pathways Involving this compound
The activation of C1 domain-containing proteins by DMG initiates several critical signaling cascades. The following diagrams illustrate these pathways.
Canonical Protein Kinase C (PKC) Activation Pathway
Caption: Canonical PKC signaling pathway activated by this compound.
RasGRP-Mediated Ras Activation Pathway
Caption: RasGRP-mediated Ras activation downstream of DMG.
Munc13-Mediated Synaptic Vesicle Priming
Caption: Role of DMG in Munc13-mediated synaptic vesicle priming.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a common method for measuring the activity of purified or immunoprecipitated PKC in response to DMG.
Materials:
-
Purified PKC enzyme or immunoprecipitated PKC
-
This compound (DMG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix DMG and PS (e.g., at a 1:4 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Kinase reaction buffer
-
Lipid vesicles (DMG/PS)
-
PKC substrate peptide
-
Purified PKC enzyme or immunoprecipitate
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the paper air dry.
-
-
Quantification:
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.
-
Experimental Workflow:
Caption: Workflow for in vitro PKC activity assay.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of DMG on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DMG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of DMG (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of DMG that inhibits cell proliferation by 50%).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a flow cytometry-based method to detect apoptosis induced by DMG.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DMG)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with DMG (and a vehicle control) as described for the proliferation assay.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DMG.
-
Conclusion
This compound is a powerful research tool for investigating the intricate roles of diacylglycerol-mediated signaling in cellular processes. Its ability to directly activate Protein Kinase C and other C1 domain-containing proteins provides a means to dissect the downstream consequences of these pivotal signaling hubs. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further discoveries in the role of diacylglycerol signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
1,2-Dimyristoyl-sn-glycerol as a Second Messenger: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (1,2-DMG) is a saturated diacylglycerol (DAG) that functions as a second messenger in cellular signaling.[1][2] As a key signaling lipid, it plays a role in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[3] This technical guide provides a comprehensive overview of 1,2-DMG as a second messenger, with a focus on its role in PKC activation, relevant quantitative data for analogous compounds, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows. While specific quantitative data for 1,2-DMG is limited in publicly available literature, this guide leverages data from structurally similar diacylglycerols to provide a valuable resource for researchers.
The Role of this compound in Signal Transduction
Diacylglycerols are transiently produced at the plasma membrane in response to extracellular stimuli that activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane to recruit and activate members of the PKC family.[4]
1,2-DMG, being a saturated DAG, is generally considered a weaker activator of PKC compared to its unsaturated counterparts.[5] However, studies have indicated that the optimal acyl chain length for PKC binding is around 14 carbons, making 1,2-DMG (with two C14 myristic acid chains) a relevant molecule for studying PKC regulation.[6]
Quantitative Data on Diacylglycerol-Mediated PKC Activation
Direct quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of this compound for various PKC isoforms are not extensively reported. However, data from other diacylglycerol analogs provide valuable insights into the expected range of activity.
| Parameter | Molecule | Target | Value | Reference |
| EC50 | 1,2-Dioctanoyl-sn-glycerol (DiC8) | Inhibition of L-type Ca2+ current | 2.2 µM | [7] |
| Kd | Phorbol (B1677699) 12,13-dibutyrate (PDBu) | PKC (general) | 1.6 - 7.2 nM | |
| Potency Comparison | Saturated vs. Unsaturated DAGs | PKCα Activation | Unsaturated DAGs are generally more potent | [5] |
Note: The above table summarizes data for related diacylglycerols to provide a comparative context for the activity of this compound.
Signaling Pathways
The primary signaling pathway modulated by this compound is the activation of conventional and novel PKC isoforms.
Downstream of PKC activation, a cascade of phosphorylation events occurs, targeting a wide range of substrate proteins. Two well-characterized downstream targets of PKC are the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and Adducin, both of which are involved in regulating the cytoskeleton.[4]
Experimental Protocols
Preparation of this compound Stock Solution for Cell-Based Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable organic solvent, such as DMSO or ethanol, to achieve the desired stock concentration (e.g., 10-20 mM).[8]
-
Solubilization: Vortex the solution vigorously to dissolve the lipid. Gentle warming in a 37°C water bath may be necessary to aid dissolution.[8]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
In Vitro PKC Kinase Assay using this compound
This protocol is adapted from methods for other diacylglycerols and can be used to measure the activity of purified PKC isoforms in the presence of 1,2-DMG.[9]
Materials:
-
Purified PKC isoform
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Chloroform
-
Nitrogen gas
-
Sonicator
-
P81 phosphocellulose paper
-
Scintillation counter
Cellular PKC Translocation Assay
This assay visualizes the activation of PKC in live cells by monitoring its translocation from the cytosol to the plasma membrane upon stimulation with 1,2-DMG.[9]
Materials:
-
Cultured cells
-
Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Transfection reagent
-
This compound stock solution
-
Live-cell imaging microscope
Conclusion
This compound serves as a valuable, albeit relatively weak, second messenger for probing the intricacies of Protein Kinase C signaling. While specific quantitative data on its direct interaction with PKC isoforms remains to be fully elucidated, the methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals. The provided protocols for in vitro and cell-based assays, along with the visual representations of the underlying signaling pathways and experimental workflows, are intended to facilitate further investigation into the role of saturated diacylglycerols in cellular regulation and their potential as therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,2-Dimyristoyl-sn-glycerol: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that plays a role as a second messenger in cellular signaling.[1][2] Comprising a glycerol (B35011) backbone with two myristic acid chains esterified at the sn-1 and sn-2 positions, DMG is a crucial lipophilic molecule for studying the activation of various protein kinases, most notably Protein Kinase C (PKC).[2][3][4] Although considered a weak activator of PKC compared to unsaturated DAGs, its well-defined chemical structure and physical properties make it an invaluable tool in lipid research, signal transduction studies, and drug delivery system development.[1][2][3] This guide provides a comprehensive overview of the structure, properties, and key experimental protocols involving this compound.
Structure and Chemical Identity
This compound is a specific stereoisomer of dimyristin. The "sn" designation refers to the stereospecific numbering of the glycerol backbone, which is critical for its biological activity.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | (2R)-2,3-bis(tetradecanoyloxy)propan-1-ol |
| Synonyms | 1,2-DMG, (S)-1,2-Dimyristin |
| CAS Number | 60562-16-5[5][6] |
| Molecular Formula | C₃₁H₆₀O₅[1][6] |
| Molecular Weight | 512.81 g/mol [1][5][6] |
| InChI Key | JFBCSFJKETUREV-LJAQVGFWSA-N[2] |
| SMILES | CCCCCCCCCCCCCC(=O)OC--INVALID-LINK--OC(=O)CCCCCCCCCCCCC[6] |
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in experimental settings.
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid/powder | [7] |
| Melting Point | 57-61 °C | [3][7] |
| Boiling Point | ~577 °C (Predicted) | [3][7] |
| Solubility | DMF: 20 mg/mLDMSO: 7 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [2][3][8] |
| Storage | Store at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [1][7] |
Biological Activity and Signaling Pathways
This compound functions as a second messenger, primarily by activating Protein Kinase C (PKC). The generation of DAGs like DMG at the cell membrane is a critical step in signal transduction cascades initiated by the activation of phospholipase C (PLC).
Protein Kinase C (PKC) Activation
PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which induces a conformational change and promotes their translocation to the cell membrane. Although DMG is a weak activator, it can be used to probe the structural requirements for PKC activation.
Caption: Canonical PKC signaling pathway activated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, analysis, and application of this compound in a research setting.
Synthesis of this compound
A common method for the synthesis of specific diacylglycerols is through the protection of one hydroxyl group of glycerol, followed by acylation of the remaining hydroxyls, and subsequent deprotection. A plausible route starting from commercially available (R)-(-)-Glycidol is outlined below.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Protection: The sn-3 hydroxyl group of a suitable glycerol precursor, such as solketal (B138546) or a protected glycidol, is protected using a bulky protecting group like a trityl or benzyl (B1604629) group to prevent its reaction in the subsequent acylation step.
-
Acylation: The free sn-1 and sn-2 hydroxyl groups are then acylated using myristoyl chloride in the presence of a base like pyridine, or by using myristic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9] The reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Deprotection: The protecting group on the sn-3 hydroxyl is selectively removed under conditions that do not affect the ester linkages. For example, a trityl group can be removed with mild acid treatment.
-
Purification: The final product is purified from byproducts and unreacted reagents using flash column chromatography on silica (B1680970) gel, typically with a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Purification and Analysis
Purity is critical for the reliable use of this compound in biological assays.
Purification:
-
Recrystallization: The crude product obtained after synthesis can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield a high-purity crystalline solid.[9]
Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to monitor the progress of the synthesis and to assess the purity of the final product. A typical mobile phase for neutral lipids is a mixture of hexane and ethyl acetate. The spots can be visualized using iodine vapor or a phosphomolybdic acid stain followed by heating.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for the quantitative analysis of DMG. A normal-phase column (e.g., silica or diol) with a mobile phase gradient of hexane/isopropanol/acetic acid can be employed.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized DMG. The spectra will show characteristic peaks for the glycerol backbone protons and carbons, as well as the acyl chain protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric assay to measure the activation of PKC by this compound.
Workflow for In Vitro PKC Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Jackson Immuno Research [jacksonimmunor.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Saturated Diacylglycerols in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to metabolism and apoptosis. While the general role of DAG is well-established, emerging evidence highlights the distinct functions of different DAG species based on their fatty acid composition. This technical guide provides an in-depth exploration of the role of saturated diacylglycerols (satDAGs) in cellular signaling. It delves into the generation, metabolism, and downstream effector activation by satDAGs, with a particular focus on the Protein Kinase C (PKC) and Protein Kinase D (PKD) families. This document summarizes key quantitative data, provides detailed experimental protocols for studying satDAG signaling, and presents visualized signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in this evolving field.
Introduction
Diacylglycerol is a lipid second messenger produced from the hydrolysis of membrane phospholipids (B1166683), primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes.[1][2] The canonical signaling role of DAG involves the recruitment and activation of a host of downstream effector proteins, thereby initiating a cascade of phosphorylation events that dictate cellular responses.[1] The structure of DAG, consisting of a glycerol (B35011) backbone with two fatty acyl chains, allows for significant molecular diversity. The nature of these fatty acyl chains, particularly their saturation state, has been shown to impart specificity to DAG's signaling functions.[3] Saturated diacylglycerols, containing two saturated fatty acyl chains, are increasingly recognized for their unique roles in signaling, distinct from their unsaturated counterparts.[4] Understanding the nuances of satDAG signaling is crucial for elucidating the complexities of cellular regulation and for the development of targeted therapeutics.
Generation and Metabolism of Saturated Diacylglycerols
The cellular pool of diacylglycerol is tightly regulated through a balance of synthesis and degradation pathways. The generation of DAGs with specific fatty acid compositions is dependent on the precursor phospholipids and the engaged enzymatic machinery.
2.1. Biosynthesis of Saturated Diacylglycerols
Saturated DAGs can be generated through several pathways:
-
De Novo Synthesis (Kennedy Pathway): This pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) and acylglycerol-phosphate acyltransferase (AGPAT), often utilizing saturated fatty acyl-CoAs to form phosphatidic acid (PA). The subsequent dephosphorylation of PA by phosphatidic acid phosphatases (PAPs), also known as lipins, yields sn-1,2-diacylglycerol.[5][6]
-
Phospholipase C (PLC)-mediated Hydrolysis: Upon stimulation by various extracellular signals, PLC isoforms hydrolyze PIP2 at the plasma membrane, generating DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2] The fatty acid composition of the resulting DAG reflects that of the parent PIP2 molecule. Thus, the generation of satDAGs through this pathway is dependent on the abundance of PIP2 species containing two saturated fatty acids.
-
Phosphatidylcholine (PC) Hydrolysis: Phospholipase D (PLD) can hydrolyze PC to produce PA and choline. The PA can then be converted to DAG by PAPs. Alternatively, PC-specific PLC can directly generate DAG from PC.[7][8]
-
Triacylglycerol (TAG) Hydrolysis: Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) can hydrolyze stored TAGs to release DAGs.[9] The saturation of these DAGs depends on the composition of the stored triacylglycerols.
2.2. Metabolism and Termination of SatDAG Signaling
The signaling activity of satDAGs is terminated through their conversion into other lipid species:
-
Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), thereby attenuating DAG-mediated signaling and initiating PA-dependent pathways.[10][11]
-
Acylation by Diacylglycerol Acyltransferases (DGATs): DGAT enzymes catalyze the acylation of DAG to form triacylglycerol (TAG), sequestering DAG into lipid droplets for energy storage.[12][13]
-
Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol.
Diagram of Saturated Diacylglycerol Metabolism
References
- 1. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 6. Protein Kinase D inhibitors uncouple phosphorylation from activity by promoting agonist-dependent activation loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 10. arigobio.com [arigobio.com]
- 11. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 12. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of 1,2-Dimyristoyl-sn-glycerol and Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interaction between the lipid second messenger, 1,2-Dimyristoyl-sn-glycerol (DMG), and the pivotal signaling enzyme, Protein Kinase C (PKC). Understanding this interaction is fundamental to unraveling numerous cellular processes and developing targeted therapeutics for a range of diseases, including cancer and metabolic disorders. This document provides a comprehensive overview of the binding kinetics, activation mechanisms, relevant signaling pathways, and detailed experimental protocols to study this interaction.
The Core Interaction: DMG and the PKC C1 Domain
The activation of conventional and novel PKC isoforms is a cornerstone of intracellular signal transduction. This process is critically dependent on the binding of diacylglycerol (DAG) to the C1 domain of PKC.[1][2] this compound, a saturated diacylglycerol, acts as a second messenger, mimicking the endogenous DAGs produced from the hydrolysis of membrane phospholipids.[3][4]
The binding of DMG to the C1 domain induces a conformational change in the PKC enzyme. This relieves the autoinhibition imposed by the pseudosubstrate region, leading to the activation of the kinase domain and subsequent phosphorylation of downstream target proteins.[5] While DMG is recognized as a PKC activator, it is generally considered to be a weaker one compared to unsaturated DAGs or phorbol (B1677699) esters.[3] The affinity and activation potency can vary between different PKC isoforms.[6][7]
Quantitative Analysis of Diacylglycerol-PKC Interaction
Precise quantitative data for the binding of this compound to specific PKC isoforms is not extensively documented in publicly available literature. However, data from analogous saturated and unsaturated diacylglycerols provide valuable context for understanding its potential potency. The table below summarizes data for commonly studied DAG analogs.
| Diacylglycerol Analog | PKC Isoform(s) | Parameter | Value | Reference(s) |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα | Affinity (vs. PDBu binding) | Lower than unsaturated DAGs | [6] |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCγ C1A | Kd | High Affinity | [8] |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα C1B | Affinity | No Detectable Affinity | [8] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα | Activation | More effective than 1,3-DOG | [9] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Various | Activation | Potent activator of certain isoforms | |
| 18:0/22:6-DG | PKCγ | Activation | ~1.5-fold increase at 2 mmol% | [10] |
| Various Saturated/Unsaturated DAGs | PKCα, γ | Activation | Dose-dependent increase | [10] |
Signaling Pathways Involving DMG and PKC
The activation of PKC by DMG is a key event in a complex network of signaling pathways that regulate a multitude of cellular functions. The canonical pathway begins with the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG (or its analog, DMG) recruits and activates PKC at the cell membrane.
Below is a diagram illustrating the core signaling pathway leading to and emanating from PKC activation by diacylglycerol.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
synthesis pathway of 1,2-Dimyristoyl-sn-glycerol
An In-depth Technical Guide to the Synthesis of 1,2-Dimyristoyl-sn-glycerol
Introduction
This compound (1,2-DMG) is a saturated diacylglycerol (DAG) featuring two myristic acid (14:0) chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a key lipid molecule, 1,2-DMG serves two primary functions in scientific and pharmaceutical contexts. Firstly, it is a crucial second messenger in cellular signaling cascades. Although it is considered a weak activator, it plays a role in the activation of Protein Kinase C (PKC), a pivotal enzyme family regulating numerous cellular processes.[1][2] Secondly, due to its defined structure and amphipathic nature, 1,2-DMG is an important component in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), where it contributes to the structural integrity and stability of the particle.[3]
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailed experimental protocols, and a summary of relevant quantitative data. It is intended for researchers, scientists, and drug development professionals engaged in lipid chemistry, cell signaling, and pharmaceutical formulation.
Synthesis Pathways
The synthesis of this compound can be achieved through two main routes: chemical synthesis and enzymatic synthesis. Chemical methods offer high purity and stereospecificity but often involve multiple protection and deprotection steps. Enzymatic methods provide a "greener" alternative, typically requiring milder conditions, though they may yield a mixture of products.
Chemical Synthesis from (R)-(-)-Glycidol
A common and stereospecific approach for synthesizing sn-1,2-diacylglycerols starts from a chiral precursor like (R)-(-)-Glycidol. This multi-step process involves the protection of the sn-3 hydroxyl group, sequential esterification at the sn-1 and sn-2 positions, followed by final deprotection.
The key stages are:
-
Protection of the sn-3 Hydroxyl: The free hydroxyl group of a glycerol precursor is protected to prevent its reaction during the acylation steps. A bulky protecting group like trityl (Tr) is often used.
-
Epoxide Ring Opening: The epoxide ring of the protected glycidol (B123203) is opened by myristic acid, which selectively acylates the sn-1 position.
-
Acylation of the sn-2 Hydroxyl: The secondary hydroxyl group at the sn-2 position is then esterified with a second molecule of myristic acid. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for this step.[4][5]
-
Deprotection: The protecting group on the sn-3 hydroxyl is removed to yield the final this compound.
Enzymatic Synthesis via Glycerolysis
Enzymatic synthesis is an increasingly popular method for producing diacylglycerols due to its environmental benefits and milder reaction conditions. The most common approach is the glycerolysis of a triglyceride (trimyristin in this case) with glycerol, catalyzed by a lipase (B570770) enzyme.[6][7][8]
This reaction involves the hydrolysis of the triglyceride and subsequent esterification of glycerol. Lipases, such as those from Pseudomonas cepacia or Streptomyces, can be immobilized on a solid support to improve stability and reusability.[6][9] The process is typically performed in a solvent-free system to maximize efficiency and simplify purification. While this method can produce a mixture of 1,2- and 1,3-diacylglycerols, the use of 1,3-regiospecific lipases can favor the desired isomer.[9]
Quantitative Data Presentation
The following table summarizes typical quantitative data associated with the synthesis of diacylglycerols using the methods described.
| Parameter | Chemical Synthesis (via Steglich Esterification) | Enzymatic Synthesis (via Glycerolysis) | Reference |
| Starting Materials | (R)-(-)-Glycidol derivative, Myristic Acid, DCC, DMAP | Trimyristin (B1681580), Glycerol, Immobilized Lipase | [4][5][9] |
| Reaction Time | 72 hours (for esterification step) | 3 - 4 hours | [5][6][9] |
| Temperature | 45 °C (for esterification step) | 50 - 60 °C | [5][6][9] |
| Typical Yield | Not specified, but high purity is achievable | 46% - 60% (Total DAG content) | [6][7][9] |
| Product Purity | >96% (achieved for similar lipid, DMPC) | Mixture of DAGs, requires purification | [4][5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a representative method based on established lipid synthesis techniques, including Steglich esterification.
Step 1: Synthesis of sn-3-Trityl-glycerol
-
Dissolve (R)-(-)-Glycidol in a suitable solvent like pyridine.
-
Add trityl chloride in a slight molar excess and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., diethyl ether).
-
Purify the product, sn-3-Trityl-glycidol, by column chromatography.
Step 2: Synthesis of 1-Myristoyl-sn-3-Trityl-glycerol
-
Dissolve sn-3-Trityl-glycidol and myristic acid in an inert solvent like toluene.
-
Add a catalyst, such as p-toluenesulfonic acid, and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Once the reaction is complete, cool the mixture, wash with sodium bicarbonate solution, and dry the organic phase.
-
Purify the resulting 1-Myristoyl-sn-3-Trityl-glycerol by column chromatography.
Step 3: Synthesis of 1,2-Dimyristoyl-sn-3-Trityl-glycerol
-
Dissolve 1-Myristoyl-sn-3-Trityl-glycerol, myristic acid (1.2 eq), and DMAP (0.5 eq) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath and add DCC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Filter the reaction to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the product by column chromatography.
Step 4: Deprotection to Yield this compound
-
Dissolve the trityl-protected product in a solution of boric acid in trimethyl borate.
-
Stir the mixture at room temperature for several hours until deprotection is complete (monitored by TLC).
-
Quench the reaction, extract the product into an organic solvent, and wash thoroughly.
-
Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity (e.g., >98%).[1]
Protocol 2: Enzymatic Synthesis of Diacylglycerol-Enriched Oil
This protocol describes a general method for producing DAG-enriched oil from trimyristin.
-
Materials: Trimyristin, glycerol, and immobilized lipase (e.g., MAS1-H108W@XAD1180 or Lipozyme).[9]
-
Reaction Setup: In a screw-capped flask, combine trimyristin and glycerol. A typical molar ratio is 1:2 (oil:glycerol).[9][10]
-
Enzyme Addition: Add the immobilized lipase, typically 1.0% by weight of the total substrates.[9][10]
-
Incubation: Place the flask in a shaking incubator at 60 °C with constant agitation for 4 hours.[9][10]
-
Reaction Monitoring: Withdraw samples periodically to analyze the composition (DAG, MAG, TAG, FFA) by HPLC or GC.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by centrifugation or filtration. The enzyme can be washed with n-hexane and reused for subsequent batches.[9][10]
-
Product Purification: The resulting product mixture, rich in diacylglycerols, can be purified using techniques such as molecular distillation or column chromatography to isolate this compound from residual reactants and other glycerides.
Mandatory Visualizations
Signaling and Synthesis Diagrams
Caption: Proposed chemical synthesis pathway for this compound.
Caption: Experimental workflow for enzymatic synthesis of diacylglycerols.
Caption: Canonical diacylglycerol signaling pathway via Protein Kinase C (PKC).[2][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 6. Solvent-free synthesis of diacylglycerols via enzymatic glycerolysis between edible oils and glycerol catalyzed by self-made immobilized lipase PS@LXTE-1000 - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Dawn of a Cellular Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core mechanisms of diacylglycerol (DAG) signaling. Diacylglycerol, a simple lipid molecule, has emerged as a critical second messenger, orchestrating a vast array of cellular processes. Its story is one of serendipitous discoveries, meticulous biochemical characterization, and the unraveling of a complex signaling network that continues to be a major focus of research and therapeutic development.
A Historical Perspective: From a Lipid Intermediate to a Key Signaling Molecule
The journey to understanding DAG's role as a second messenger began not with the lipid itself, but with the study of phospholipids (B1166683) and a novel protein kinase.
In the late 1970s, Japanese scientist Yasutomi Nishizuka and his colleagues discovered a new protein kinase, which they named Protein Kinase C (PKC) . Initially, they observed that its activity was dependent on calcium and a membrane-associated factor. A pivotal breakthrough occurred when they identified this factor as diacylglycerol, leading to the revolutionary hypothesis that this lipid could be a second messenger generated from the breakdown of membrane phospholipids upon cellular stimulation.
Contemporaneously, Michael Berridge in the United Kingdom was investigating the mechanisms of hormone action. His research on insect salivary glands led to the landmark discovery that stimulation of certain cell surface receptors activated an enzyme called phospholipase C (PLC) . This enzyme was found to hydrolyze a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2) , to generate two distinct second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[1]
This discovery of a "bifurcating pathway" was a watershed moment in signal transduction. It revealed that a single signaling event at the cell surface could simultaneously trigger two independent but coordinated intracellular signaling cascades. While IP3 was shown to be a soluble molecule that diffuses into the cytoplasm to mobilize intracellular calcium, DAG remained embedded in the plasma membrane, where it serves as the physiological activator of Protein Kinase C.[1]
This seminal work by Nishizuka and Berridge laid the foundation for the entire field of diacylglycerol signaling and opened the door to understanding its profound implications in cellular regulation, from cell growth and differentiation to metabolism and neurotransmission.
The Core Signaling Pathway: Generation, Action, and Termination of the DAG Signal
The canonical diacylglycerol signaling pathway is a tightly regulated process involving the generation of DAG at the plasma membrane, the recruitment and activation of its downstream effectors, and its eventual metabolism to terminate the signal.
Generation of Diacylglycerol
The primary and most well-characterized mechanism for generating signaling DAG is the hydrolysis of PIP2 by phospholipase C (PLC) . This process is initiated by the activation of a wide variety of cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). There are multiple isoforms of PLC, which are regulated by different upstream signals, allowing for precise spatial and temporal control over DAG production.[2]
It is now understood that DAG can also be produced from the hydrolysis of other membrane phospholipids, such as phosphatidylcholine (PC), through the action of phospholipase D (PLD) followed by phosphatidic acid phosphatase, or directly by a PC-specific PLC.[3] This alternative pathway can lead to a more sustained production of DAG, which is important for long-term cellular responses like cell proliferation and differentiation.[4]
Diacylglycerol's Primary Effector: Protein Kinase C
The most prominent and well-studied downstream target of DAG is Protein Kinase C (PKC) . The PKC family comprises a group of serine/threonine kinases that are central regulators of numerous cellular processes.[5]
PKC isoforms are broadly classified into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): (α, βI, βII, γ) require both DAG and calcium for their activation.
-
Novel PKCs (nPKCs): (δ, ε, η, θ) are activated by DAG but are independent of calcium.
-
Atypical PKCs (aPKCs): (ζ, ι/λ) are not activated by either DAG or calcium.
Upon generation of DAG in the plasma membrane, conventional and novel PKC isoforms are recruited from the cytosol to the membrane. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. Once activated, PKC phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.
Termination of the Diacylglycerol Signal
The transient nature of DAG signaling is crucial for maintaining cellular homeostasis. The DAG signal is terminated through two primary enzymatic pathways:
-
Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA) .[6] This reaction serves a dual purpose: it attenuates the DAG signal by converting it to an inactive form (for PKC activation), and it generates another important lipid second messenger, PA, which has its own distinct signaling functions. There are ten known mammalian DGK isoforms, which exhibit different subcellular localizations and regulatory properties, providing another layer of control over DAG signaling.[7]
-
Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid (often arachidonic acid, a precursor for eicosanoids) and a monoacylglycerol. This pathway irreversibly terminates the DAG signal.
Quantitative Data in Diacylglycerol Signaling
The precise quantification of DAG levels and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding the dynamics of this signaling pathway.
| Parameter | Cell Type/Condition | Value | Reference |
| DAG Levels | |||
| Arachidonate-containing DAG (% of total DAG) | Resting Mast Cells | 11% | [8] |
| Stimulated Mast Cells | 13.9% | [8] | |
| PKC Binding Affinity (EC50 for DOG) | |||
| PKCε-YFP | HEK Cells | ~90 μM | [9] |
| PKCα fusion protein | HEK Cells | >200 μM | [9] |
| PKC C1 Domain Binding Affinity (Kd for DOG) | |||
| PKCα C1B domain | In vitro | 24.2 μM | |
| PKCα C1B domain (Y123W mutant) | In vitro | <0.23 μM | |
| Kinetic Parameters (DGKε) | |||
| Vmax (relative) for 18:0/20:4-DAG | In vitro | Higher | [4] |
| Vmax (relative) for 18:2/18:2-DAG | In vitro | Lower | [4] |
Key Experimental Protocols in Diacylglycerol Signaling Research
The elucidation of the DAG signaling pathway has been made possible by the development of a variety of robust experimental techniques. Below are detailed methodologies for some of the key experiments in this field.
Protocol 1: Quantification of Cellular Diacylglycerol Levels by DAG Kinase Assay
This protocol describes a highly sensitive method to quantify the total amount of sn-1,2-diacylglycerol in cell extracts.
Principle: Cellular lipids are extracted, and the endogenous DAG is phosphorylated by an exogenous DAG kinase in the presence of radiolabeled ATP ([γ-³²P]ATP). The resulting ³²P-labeled phosphatidic acid (PA) is then separated by thin-layer chromatography (TLC) and quantified.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
0.9% NaCl
-
DAG Kinase (from E. coli)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
ATP (10 mM)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Dithiothreitol (DTT, 100 mM)
-
TLC plates (silica gel 60)
-
TLC developing solvent (chloroform:methanol:acetic acid, 65:15:5, v/v/v)
-
Phosphorimager system
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired confluency. For stimulation, treat cells with the agonist of interest for the appropriate time.
-
Lipid Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 ml of methanol to the plate and scrape the cells. Transfer the cell suspension to a glass tube. c. Add 2 ml of chloroform and vortex vigorously for 1 minute. d. Add 0.8 ml of 0.9% NaCl and vortex again. e. Centrifuge at 1,000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase (chloroform phase) containing the lipids into a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.
-
DAG Kinase Reaction: a. Resuspend the dried lipid extract in 20 µl of reaction buffer containing 0.1% Triton X-100. b. Add 5 µl of 100 mM DTT. c. Add 10 µl of DAG Kinase solution. d. Initiate the reaction by adding 10 µl of a mix of 10 mM ATP and [γ-³²P]ATP (final specific activity of ~2000 cpm/pmol). e. Incubate the reaction at 30°C for 30 minutes. f. Stop the reaction by adding 750 µl of chloroform:methanol (2:1, v/v). g. Add 200 µl of 0.9% NaCl, vortex, and centrifuge to separate the phases. h. Collect the lower organic phase and dry it under nitrogen.
-
TLC Separation and Quantification: a. Resuspend the dried lipids in 20 µl of chloroform:methanol (2:1, v/v). b. Spot the sample onto a silica (B1680970) gel TLC plate. c. Develop the TLC plate in the developing solvent until the solvent front is near the top. d. Air dry the plate and expose it to a phosphorimager screen. e. Quantify the radioactivity of the phosphatidic acid spot using a phosphorimager. The amount of DAG is calculated by comparing the sample's radioactivity to a standard curve generated with known amounts of DAG.
Protocol 2: In Vitro Protein Kinase C Activity Assay
This protocol measures the activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate peptide.
Principle: Purified or immunoprecipitated PKC is incubated with a substrate peptide, lipid activators (DAG and phosphatidylserine), and [γ-³²P]ATP. The phosphorylated peptide is then separated from the unreacted ATP and its radioactivity is measured.
Materials:
-
Purified active PKC or immunoprecipitated PKC
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (prepare by sonicating a mixture of PS and DAG in assay buffer)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
ATP (10 mM)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
10 µl of assay buffer
-
5 µl of PKC substrate peptide (1 mg/ml)
-
5 µl of PS/DAG vesicles
-
5 µl of purified PKC enzyme or immunoprecipitated PKC beads
-
-
Initiate Reaction: Add 5 µl of a mix of 10 mM ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop Reaction and Spotting: a. Stop the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.
-
Washing: a. Wash the P81 papers three times for 5 minutes each with 75 mM phosphoric acid. b. Perform a final wash with acetone (B3395972) to dry the papers.
-
Quantification: a. Place the dried P81 paper into a scintillation vial. b. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. c. Calculate the PKC activity based on the specific activity of the ATP and the amount of radioactivity incorporated into the substrate.
Protocol 3: PKC Translocation Assay by Western Blotting
This protocol assesses the activation of PKC by monitoring its translocation from the cytosol to the membrane fraction upon cell stimulation.
Principle: Cells are stimulated to induce PKC activation. The cells are then fractionated into cytosolic and membrane components. The amount of a specific PKC isoform in each fraction is determined by Western blotting.
Materials:
-
Cultured cells
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or a specific agonist)
-
PBS, ice-cold
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EGTA, 2 mM EDTA, with protease and phosphatase inhibitors)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for the PKC isoform of interest
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired stimulant (e.g., 100 nM PMA) for the appropriate time. Include an untreated control.
-
Cell Lysis and Fractionation: a. Wash the cells with ice-cold PBS and scrape them into lysis buffer. b. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. c. Centrifuge the lysate at 100,000 x g for 1 hour at 4°C. d. The supernatant is the cytosolic fraction. e. The pellet is the membrane fraction. Resuspend the pellet in lysis buffer containing 1% Triton X-100 to solubilize the membrane proteins.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Load equal amounts of protein from the cytosolic and membrane fractions of both control and stimulated cells onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the intensity of the PKC band in the membrane fraction of stimulated cells to that of the control cells. An increase in the membrane-associated PKC indicates translocation and activation.
Visualizing the Core of Diacylglycerol Signaling
Diagrams are essential for visualizing the complex relationships within signaling pathways and experimental workflows.
Caption: The bifurcating diacylglycerol (DAG) signaling pathway.
Caption: Experimental workflow for quantifying cellular diacylglycerol.
Caption: Workflow for assessing PKC translocation via Western Blotting.
References
- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. Dissociation of protein kinase C activation and sn-1,2-diacylglycerol formation. Comparison of phosphatidylinositol- and phosphatidylcholine-derived diglycerides in alpha-thrombin-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Kinase ϵ Is Selective for Both Acyl Chains of Phosphatidic Acid or Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol kinases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Diacylglycerol metabolism in mast cells. Analysis of lipid metabolic pathways using molecular species analysis of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing 1,2-Dimyristoyl-sn-glycerol Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that serves as a lipid second messenger. While it is considered a weak activator, it plays a role in the activation of Protein Kinase C (PKC), a crucial family of serine/threonine kinases involved in a myriad of cellular signaling pathways.[1][2] The proper preparation of DMG stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in cell-based assays and in vitro kinase assays. This document provides detailed protocols for the preparation, storage, and use of DMG stock solutions, along with relevant technical data and a depiction of its signaling pathway.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₀O₅ | [1] |
| Formula Weight | 512.8 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | [1] |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C |
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [1] |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of DMG in high-quality, anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Weigh DMG: In a sterile microcentrifuge tube, weigh out the required amount of DMG. For a 1 mL 10 mM stock solution, this would be 5.128 mg (Molecular Weight = 512.8 g/mol ).
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the DMG. For a 1 mL stock, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. Due to the lipophilic nature of DMG, gentle warming in a 37°C water bath for 5-10 minutes may be necessary to ensure the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMG stock solution into cell culture medium for use in cellular experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, serum-free or complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMG stock solution at room temperature.
-
Prepare Dilution: To minimize precipitation, it is recommended to add the small volume of the DMG stock solution to a larger volume of pre-warmed cell culture medium while gently vortexing or swirling. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store cell culture medium containing DMG for extended periods as it can lead to precipitation and degradation.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This should be the same concentration of DMSO as used in the highest concentration of your DMG treatment. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular toxicity.
Mandatory Visualizations
Signaling Pathway of Exogenous this compound
Caption: Exogenous DMG activates Protein Kinase C at the plasma membrane.
Experimental Workflow for Preparing DMG Stock Solution
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for 1,2-Dimyristoyl-sn-glycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that serves as a lipid second messenger.[1] In the context of cell culture, DMG is primarily utilized as a tool to activate specific signaling pathways, most notably those mediated by Protein Kinase C (PKC).[1] As a synthetic analog of endogenous DAG, DMG allows for the controlled and targeted activation of PKC, enabling researchers to investigate the downstream consequences of this signaling cascade. Unlike more potent, unsaturated DAGs, this compound is considered a weak activator of PKC, which can be advantageous for studying nuanced cellular responses or avoiding cellular toxicity associated with sustained, high-level PKC activation.[1] These application notes provide a comprehensive guide to the use of this compound in cell culture, including detailed protocols for its preparation, application, and the assessment of its biological effects.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type, the specific PKC isoform being targeted, and the duration of the experiment. It is therefore crucial to perform a dose-response experiment to determine the optimal concentration for each specific experimental system. The following tables provide a summary of solubility and recommended starting concentrations based on data for similar diacylglycerol analogs.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | >7 mg/mL |
| Ethanol (B145695) | >30 mg/mL |
| N,N-Dimethylformamide (DMF) | >20 mg/mL |
Data sourced from manufacturer datasheets.
Table 2: Recommended Starting Concentrations for Diacylglycerol Analogs
| Compound | Cell Type | Concentration Range | Reference |
| (±)-1,2-Diolein (1,2-Dioleoyl-rac-glycerol) | Myoblasts | 50 µM | [2] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | 4-60 µM (half-maximal at ~25 µM) | [2] |
| 1,2-dioctanoyl-sn-glycerol | Dendritic cells | 10 µM | [3] |
Note: The data in Table 2 is for diacylglycerol analogs with different fatty acid chains. A dose-response experiment is essential to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
The primary signaling pathway activated by this compound involves the recruitment and activation of conventional and novel PKC isoforms at the plasma membrane. This initiates a signaling cascade that results in the phosphorylation of a wide array of downstream substrate proteins, leading to the regulation of various cellular processes.
Caption: this compound signaling pathway.
The following diagram outlines a general experimental workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound. Due to its lipophilic nature, it is crucial to use an appropriate organic solvent.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing thoroughly. Gentle warming to 37°C may be necessary to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Vehicle control (e.g., DMSO or ethanol, same as used for the stock solution)
Procedure:
-
Seed the cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentrations of this compound by diluting the stock solution directly into the pre-warmed medium. It is crucial to add the stock solution to the medium with gentle swirling to ensure rapid and even dispersion and to minimize precipitation.[1]
-
Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equal volume of pre-warmed medium. The final solvent concentration should typically be below 0.1% to avoid toxicity.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, 24 hours) at 37°C in a CO₂ incubator.
Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol describes how to assess PKC activation by measuring the phosphorylation of a known PKC substrate (e.g., MARCKS) using Western blotting.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the phosphorylated PKC substrate (e.g., anti-phospho-MARCKS)
-
Primary antibody against the total PKC substrate (e.g., anti-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.
-
Quantify the band intensities to determine the relative increase in substrate phosphorylation.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell proliferation or viability after treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a valuable tool for the controlled activation of PKC-mediated signaling pathways in cell culture. While it is a weaker activator compared to other diacylglycerols, this property can be advantageous for studying the subtle roles of PKC in various cellular processes. The protocols provided here offer a framework for the preparation, application, and analysis of the effects of this compound. Researchers are strongly encouraged to optimize concentrations and incubation times for their specific cell models to ensure reliable and reproducible results.
References
Application Notes: Preparation and Characterization of 1,2-Dimyristoyl-sn-glycerol (DMG) Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that plays a role in cellular signaling, primarily as a second messenger.[1][2] Vesicles, or liposomes, formulated with DMG are valuable tools in research and drug development. They can serve as model membranes for studying lipid-protein interactions and the biophysical properties of bilayers.[3] Furthermore, as a biologically active molecule, DMG's incorporation into liposomal drug delivery systems can offer unique functionalities, such as modulating cellular pathways like the Protein Kinase C (PKC) pathway to potentially enhance therapeutic effects.[1][4]
This document provides detailed protocols for the preparation of unilamellar DMG vesicles using the robust thin-film hydration method, followed by either sonication or extrusion for size reduction. It also outlines standard procedures for the physicochemical characterization of the resulting vesicles.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of DMG is provided below. The phase transition temperature (Tm) is a critical parameter for vesicle preparation, indicating the temperature at which the lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state. Hydration and extrusion steps must be performed above this temperature to ensure the formation of stable, uniform vesicles.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₀O₅ | [6] |
| Molecular Weight | 512.81 g/mol | [6] |
| Melting Point (Solid) | 57-61 °C | [6] |
| Main Phase Transition Temp. (Tm) | ~23 °C (of similar lipid DMPG) | [7] |
| Solubility | Ethanol: 30 mg/ml, DMSO: 7 mg/ml, DMF: 20 mg/ml | [2] |
Experimental Protocols
Protocol 1: Vesicle Preparation by Thin-Film Hydration
This protocol is the foundational step for producing multilamellar vesicles (MLVs), which are subsequently processed by sonication or extrusion to form smaller, unilamellar vesicles.[8][9]
Materials and Equipment:
-
This compound (DMG) powder
-
Chloroform (B151607) or a 2:1 chloroform:methanol (v/v) mixture
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)
-
Round-bottom flask (50-100 mL)
-
Rotary evaporator or a gentle stream of inert gas (nitrogen or argon)
-
Water bath
-
Vacuum desiccator or high-vacuum pump
Procedure:
-
Lipid Dissolution: Weigh the desired amount of DMG powder and dissolve it in a suitable volume of chloroform or chloroform:methanol in a round-bottom flask. A typical final lipid concentration after hydration is between 5-20 mg/mL.[10] Swirl gently until the lipid is fully dissolved.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature comfortably above the lipid's Tm (e.g., 35-45°C).[11] Evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.[8] Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.
-
Solvent Removal: To ensure all residual organic solvent is removed, place the flask on a high-vacuum line or in a vacuum desiccator for at least 2 hours (overnight is recommended).[10][12]
-
Hydration: Add the desired volume of hydration buffer, pre-heated to a temperature above the Tm (~35-45°C), to the flask containing the dry lipid film.[4]
-
Vesicle Formation: Agitate the flask by hand-vortexing or mechanical shaking. The lipid film will gradually lift off the flask wall to form a milky suspension of multilamellar vesicles (MLVs).[9] This process may take 30-60 minutes. The resulting MLV suspension is now ready for size reduction.
Protocol 2A: Size Reduction by Sonication
Sonication uses high-frequency sound energy to break down large MLVs into small unilamellar vesicles (SUVs). This method is rapid but may yield a more heterogeneous size distribution.[13][14]
Materials and Equipment:
-
MLV suspension (from Protocol 1)
-
Probe sonicator or bath sonicator
-
Ice bath (for probe sonication)
-
Centrifuge
Procedure:
-
Preparation: If using a probe sonicator, place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
Sonication: Insert the sonicator tip into the suspension (avoid touching the sides of the vial). Sonicate in pulses to prevent overheating until the milky suspension becomes translucent.[15] For a bath sonicator, place the sealed vial in the bath and sonicate for an appropriate duration (e.g., 15-30 minutes).
-
Titanium Removal (for Probe Sonication): After sonication, centrifuge the vesicle solution at a moderate speed (e.g., 2,700 x g for 5 minutes) to pellet any titanium particles shed from the probe tip.[15]
-
Collection: Carefully collect the supernatant containing the SUV suspension.
Protocol 2B: Size Reduction by Extrusion
Extrusion involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes. This method produces large unilamellar vesicles (LUVs) with a more uniform and controlled size distribution.[8][16]
Materials and Equipment:
-
MLV suspension (from Protocol 1)
-
Liposome extruder (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)
-
Gas-tight syringes (e.g., 1 mL)
-
Heating block or water bath for the extruder
Procedure:
-
Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). It is often beneficial to start with a larger pore size before moving to the final desired size.
-
Heating: Pre-heat the extruder assembly to a temperature above the lipid's Tm (e.g., 35-45°C) to ensure the membrane is not clogged.[5]
-
Loading: Load the MLV suspension into one of the syringes and connect it to the extruder. Connect an empty syringe to the other side.
-
Extrusion: Gently push the MLV suspension from the full syringe through the membrane into the empty syringe. Repeat this process for an odd number of passes (typically 11 to 21 passes) to ensure the entire sample passes through the membrane a final time.[4]
-
Collection: The resulting translucent suspension contains LUVs with a diameter close to the pore size of the final membrane used.
Vesicle Characterization
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter (Z-average size), size distribution (Polydispersity Index, PDI), and zeta potential of vesicles in suspension.[8][15]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the final vesicle suspension in the same buffer used for hydration to avoid scattering artifacts from being too concentrated.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.
-
Analysis: The instrument software will report the Z-average size, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.[17] The zeta potential provides an indication of the surface charge and colloidal stability of the vesicles.[18]
Expected Results
The table below summarizes the expected physicochemical characteristics of DMG vesicles prepared by the different methods. These values are representative and can be influenced by specific experimental conditions such as lipid concentration and buffer composition.
| Parameter | Sonication (SUVs) | Extrusion (LUVs, 100 nm membrane) |
| Z-average Size (nm) | 20 - 80 | 100 - 150 |
| Polydispersity Index (PDI) | < 0.4 | < 0.2 |
| Appearance | Translucent | Translucent |
| Lamellarity | Unilamellar | Unilamellar |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for the preparation and characterization of DMG vesicles.
DMG Signaling Pathway
1,2-Diacylglycerol (DAG), such as DMG, is a lipid second messenger produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). DAG recruits and activates members of the Protein Kinase C (PKC) family at the cell membrane, which then phosphorylate downstream substrates, leading to various cellular responses.[3][19][20]
References
- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Phase transition of dimyristoylphosphatidylglycerol bilayers induced by electric field pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical characterization and profiling of airway epithelial derived exosomes using light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of 1,2-Dimyristoyl-sn-Glycero-3-Phosphoglycerol-Sodium (DMPG-Na) Lipid with Various Metal Cations in Nanocochleate Preformulation: Application for Andrographolide Oral Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Dimyristoyl-sn-glycerol in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are valuable as delivery vehicles for therapeutic agents. The choice of lipids is critical in determining the physicochemical properties and biological activity of the liposomal formulation. 1,2-Dimyristoyl-sn-glycerol (DMG) is a diacylglycerol that can be incorporated into liposomal bilayers to modulate their characteristics. As a diacylglycerol, DMG can influence membrane fluidity, stability, and fusogenicity. Furthermore, diacylglycerols are known to be biologically active as second messengers, particularly in the activation of Protein Kinase C (PKC), which can be an advantageous feature for certain therapeutic applications.
These application notes provide a comprehensive overview of the use of this compound in liposome (B1194612) formulations, including detailed experimental protocols for preparation and characterization, and representative data to guide formulation development.
Applications of this compound in Liposomes
Incorporating this compound into liposome formulations can offer several advantages:
-
Modulation of Membrane Properties: DMG can alter the packing of phospholipids (B1166683) in the bilayer, influencing its fluidity and phase transition temperature. This can be leveraged to optimize drug loading and release kinetics.
-
Enhanced Stability: The saturated myristoyl chains of DMG can contribute to the formation of more rigid and stable lipid bilayers, which is crucial for protecting the encapsulated therapeutic agent during circulation.
-
Biological Activity: As a diacylglycerol, DMG can act as a signaling molecule, primarily through the activation of Protein Kinase C (PKC).[1] This intrinsic bioactivity can be harnessed for synergistic therapeutic effects in indications such as cancer therapy.
-
Improved Drug Delivery: DMG-containing liposomes are being explored for the delivery of a wide range of therapeutics, from small molecule drugs to nucleic acids like mRNA. They have potential applications in vaccine delivery and cancer therapies.
Data Presentation
Table 1: Representative Physicochemical Properties of Liposomes
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV (for neutral phospholipids) | Laser Doppler Velocimetry |
| Encapsulation Efficiency | 5% - 20% (hydrophilic drugs, passive loading) | Spectrophotometry / Chromatography |
| > 50% (lipophilic drugs) | Spectrophotometry / Chromatography |
Table 2: Example of a Liposomal Formulation with a Diacylglycerol Analogue
| Component | Molar Ratio (%) | Purpose |
| DOPC | 85 | Primary structural phospholipid |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 10 | Membrane modulator, fusogenic agent |
| DSPE-PEG2000 | 5 | Stealth agent to increase circulation time |
Signaling Pathway
This compound, as a diacylglycerol, is a key signaling molecule in the Protein Kinase C (PKC) pathway. The activation of a Gq-coupled receptor at the plasma membrane leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane where it recruits and activates PKC. Activated PKC can then phosphorylate a variety of downstream substrates, leading to diverse cellular responses.
References
Application Notes for 1,2-Dimyristoyl-sn-glycerol in In Vitro PKC Assays
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).[1][2] 1,2-Dimyristoyl-sn-glycerol is a saturated diacylglycerol that can act as a second messenger to activate PKC.[3] Although considered a weaker activator compared to other DAG analogs, it is a valuable tool for in vitro studies of PKC function and for screening potential modulators of PKC activity.[2][3]
Principle of Action
In vitro, this compound, in conjunction with a phospholipid such as phosphatidylserine (B164497) (PS), mimics the lipid environment of the cell membrane.[1] This lipid mixture facilitates the activation of purified PKC enzymes. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.[2][4] For conventional PKC isoforms, calcium is also a necessary cofactor for full activation.[1] The activated PKC can then phosphorylate a specific substrate, and the rate of this phosphorylation is proportional to the PKC activity.[1]
Applications
-
Studying PKC Activation: Elucidating the specific requirements and mechanisms of PKC isoform activation.
-
High-Throughput Screening: Screening for novel inhibitors or activators of PKC for drug development.
-
Investigating Substrate Specificity: Determining the substrate preferences of different PKC isoforms.
-
Structure-Activity Relationship Studies: Understanding how the structure of diacylglycerols affects PKC activation.[5]
Experimental Protocols
Preparation of this compound/Phosphatidylserine Lipid Micelles
Proper preparation of the lipid activator is crucial for obtaining consistent results.[6]
Materials:
-
This compound
-
Phosphatidylserine (PS)
-
Nitrogen gas
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)[7]
-
Sonicator or vortex mixer
Procedure:
-
In a glass tube, combine this compound and phosphatidylserine in chloroform. A typical molar ratio of PS to DAG can vary, so optimization may be required.
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the tube.[7][8]
-
Further dry the lipid film under vacuum for at least 30 minutes to remove any residual solvent.[6]
-
Resuspend the dried lipid film in the assay buffer.[7]
-
Sonicate or vortex the mixture until the lipid film is completely dissolved and the solution is clear to form lipid vesicles or micelles.[6][9]
In Vitro PKC Kinase Assay (Radioactive Method)
This protocol describes a common method for measuring PKC activity using a radioactive ATP isotope.
Materials:
-
Purified PKC enzyme
-
Prepared this compound/PS lipid micelles
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)[7]
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)[7]
-
[γ-³²P]ATP[7]
-
P81 phosphocellulose paper[7]
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the purified PKC enzyme, the prepared lipid micelles, and the PKC substrate in the kinase assay buffer.[7]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[7]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.[7][9]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[7]
-
Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Presentation
Table 1: Typical Reagent Concentrations for In Vitro PKC Assay
| Reagent | Typical Final Concentration | Notes |
| Purified PKC Enzyme | 10-100 ng/reaction | The optimal amount should be determined empirically.[1] |
| This compound | 0.5 - 2 mol% of total lipid | The optimal concentration can vary depending on the PKC isoform.[10] |
| Phosphatidylserine (PS) | 10-30 mol% of total lipid | Essential cofactor for PKC activation.[10] |
| PKC Substrate | Varies (e.g., 20 µM for peptide substrate) | Should be at or near the Km for the enzyme. |
| ATP | 10-100 µM | Includes [γ-³²P]ATP for radioactive assays. |
| CaCl₂ | 0.5 - 1 mM | Required for conventional PKC isoforms.[1] |
| MgCl₂ | 10 mM | Essential for kinase activity.[1] |
Visualizations
Caption: PKC signaling pathway activated by this compound.
Caption: Experimental workflow for an in vitro PKC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Delivery of 1,2-Dimyristoyl-sn-glycerol to Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for studying lipid-mediated signaling pathways. As a second messenger, DAG plays a crucial role in a variety of cellular processes, most notably the activation of Protein Kinase C (PKC).[1] DMG mimics endogenous DAG, allowing for the direct and specific activation of DAG-dependent pathways, thereby enabling the elucidation of their roles in cell proliferation, differentiation, apoptosis, and other fundamental cellular functions. Although it is considered a weak activator of PKC, its utility in dissecting signaling cascades is significant.[1]
These application notes provide a comprehensive guide to the delivery of DMG to cultured cells, including detailed protocols for solubilization, administration, and the assessment of its biological effects.
Data Presentation
The following tables summarize representative quantitative data for diacylglycerol analogs similar to this compound, such as 1,2-Dioleoyl-sn-glycerol (DOG) and 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8). This information can be used as a starting point for optimizing experiments with DMG. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint.[2]
Table 1: Recommended Working Concentrations of Diacylglycerol Analogs in Various Cell Types
| Compound | Cell Type | Concentration Range | Observed Effect |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Embryonic Chicken Spinal Cord Neurons | 5 µM | Stimulation of neurite outgrowth[3] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | 4-60 µM (half-maximal at ~25 µM) | Modulation of calcium currents[2] |
| 1,2-Dioleoyl-rac-glycerol | Myoblasts | 50 µM | PKC Activation[2] |
Table 2: Effects of Diacylglycerol Analogs on Cell Viability and Proliferation
| Compound | Cell Line | Assay | Incubation Time | Result |
| 1,2-dioctanoyl-glycerol (diC8) | MCF-7 (human breast cancer) | Cell Proliferation | Not specified | Inhibition of cell proliferation[4] |
| Glycerol (B35011) | BHK, CHO, HBL, MCF-7, human glioma | Cell Proliferation | Not specified | Dose-dependent decrease in proliferation[5] |
Note: The data presented above is for diacylglycerol analogs and should be considered as a reference for designing experiments with this compound.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Exogenous Diacylglycerol
The primary signaling pathway activated by the delivery of exogenous this compound is the Protein Kinase C (PKC) pathway. DMG intercalates into the plasma membrane, where it mimics the function of endogenous diacylglycerol. This leads to the recruitment and activation of PKC isoforms, which then phosphorylate a multitude of downstream target proteins, resulting in various cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell proliferation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1,2-Dimyristoyl-sn-glycerol Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability for poorly soluble drugs, controlled release profiles, and excellent biocompatibility.[1] 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol, serves as a suitable solid lipid core for the formulation of SLNs.[2][3] Its saturated myristoyl chains contribute to the formation of a stable lipid matrix, crucial for protecting the encapsulated therapeutic agent and ensuring its targeted delivery.[2] These application notes provide a detailed protocol for the preparation of DMG-based SLNs using the high-pressure homogenization (HPH) technique, along with methods for their characterization.[1]
Data Presentation
The successful formulation of this compound SLNs is dependent on the careful optimization of formulation and process parameters. The following table summarizes typical parameters and expected characterization results for DMG-SLNs prepared by high-pressure homogenization, providing a valuable starting point for formulation development.
| Parameter | Typical Value/Range | Reference |
| Formulation Parameters | ||
| Solid Lipid (DMG) Concentration (% w/v) | 1 - 10 | [1] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | [1] |
| Drug Loading (% w/w of lipid) | 1 - 10 | [1] |
| Characterization Results | ||
| Particle Size (Z-average, nm) | 100 - 400 | [1] |
| Polydispersity Index (PDI) | < 0.3 | [1] |
| Zeta Potential (mV) | -15 to -30 | [1] |
| Entrapment Efficiency (%) | > 70 | [1] |
Experimental Protocols
Materials
-
This compound (DMG)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)
-
Lipophilic drug (if applicable)
-
Purified water (e.g., Milli-Q®)
Equipment
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for entrapment efficiency determination
Protocol for SLN Preparation by High-Pressure Homogenization
This protocol is a widely used and scalable method for producing SLNs.[1]
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound.
-
If encapsulating a lipophilic drug, add it to the lipid.
-
Heat the lipid phase on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of DMG to ensure complete melting and dissolution of the drug.[1]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the chosen surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the molten lipid phase while stirring.[1]
-
-
Formation of the Pre-emulsion:
-
High-Pressure Homogenization:
-
Pre-heat the high-pressure homogenizer to the same temperature as the pre-emulsion.
-
Transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. The optimal number of cycles and pressure should be determined for each specific formulation.[1]
-
-
Cooling and SLN Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature.
-
Upon cooling, the lipid recrystallizes, leading to the formation of solid lipid nanoparticles.[1]
-
Characterization Protocols
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.
-
Perform the measurements in triplicate and report the mean values with standard deviation.
-
-
Method: Indirect method using centrifugation followed by quantification of the free drug in the supernatant.
-
Procedure:
-
Place a known amount of the SLN dispersion in a centrifuge tube.
-
Centrifuge at high speed to separate the SLNs from the aqueous phase.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Entrapment Efficiency using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound SLNs.
Caption: Simplified signaling pathway involving this compound as a weak activator of Protein Kinase C.[3]
References
Application Notes and Protocols for the Dissolution of 1,2-Dimyristoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of appropriate solvents for the dissolution of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol (DAG) analog. Proper dissolution is critical for the effective use of DMG in various research applications, including biochemical assays and cell culture experiments, where it is often employed to investigate lipid signaling pathways.
Introduction
This compound is a synthetic diacylglycerol containing two myristic acid chains. It serves as an analog of the endogenous second messenger DAG, which plays a crucial role in a variety of cellular processes.[1][2] While it is characterized as a weak activator of Protein Kinase C (PKC), its utility in studying lipid-dependent signaling cascades is well-established.[1][2][3][4] The lipophilic nature of DMG necessitates the use of organic solvents for its solubilization prior to its introduction into aqueous experimental systems. The choice of solvent can significantly impact the stability, bioavailability, and potential cytotoxicity of DMG in these systems.
Solvent Selection for this compound
The selection of an appropriate solvent is paramount for the successful application of DMG in experimental settings. The ideal solvent should completely dissolve the lipid, be compatible with the downstream application (e.g., cell culture, enzyme assays), and exhibit minimal toxicity at the final working concentration.
Solubility Data
The solubility of this compound in common organic solvents is summarized in the table below. This data provides a quantitative basis for the initial selection of a suitable solvent.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | 30 mg/mL | [1][2] |
| N,N-Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [1][2] |
Note: The solubility in PBS is provided for reference and highlights the low aqueous solubility of DMG.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a concentrated stock solution of DMG in an organic solvent. It is crucial to use anhydrous solvents to prevent hydrolysis of the lipid.
Materials:
-
This compound (solid)
-
Anhydrous ethanol, DMF, or DMSO
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Aseptically weigh the desired amount of DMG powder in a sterile tube or vial.
-
Add the appropriate volume of the selected anhydrous organic solvent to achieve the desired stock concentration (e.g., 10-50 mM).
-
Tightly cap the tube or vial and vortex thoroughly until the DMG is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[5][6] Avoid excessive heat.
-
Once dissolved, the stock solution should be clear.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3][5]
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO or ethanol are stable for up to one month at -20°C and up to six months at -80°C.[3][5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated stock solution into cell culture media. It is critical to minimize the final concentration of the organic solvent to avoid cellular toxicity.
Materials:
-
Concentrated DMG stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (serum-free medium is recommended for initial dilution to prevent precipitation)
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the concentrated DMG stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.[5]
-
To minimize precipitation, it is recommended to first dilute the stock solution into a small volume of serum-free medium with vigorous mixing before adding it to the final volume of complete medium.[6]
-
Add the required volume of the DMG stock solution to the pre-warmed medium to achieve the desired final working concentration. It is crucial to add the stock solution directly to the medium with gentle swirling or vortexing to ensure rapid and even dispersion.[5][6]
-
The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.5% to avoid cytotoxic effects.[6][7]
-
Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent without DMG.[7]
-
Use the prepared medium containing DMG immediately. Do not store the diluted solution.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solvent selection and the signaling pathway involving diacylglycerol.
Caption: Workflow for selecting an optimal solvent for DMG dissolution.
Caption: Simplified overview of the Diacylglycerol (DAG) signaling cascade.
References
Application Notes and Protocols for 1,2-Dimyristoyl-sn-glycerol (DMG) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that plays a role in lipid-based drug delivery systems and cellular signaling research.[1] As a synthetic analog of endogenous diacylglycerols, it is utilized in studies investigating lipid signaling pathways, although it is considered a weak activator of Protein Kinase C (PKC).[2][3][4] Its properties make it a valuable component in the formation of lipid nanoparticles (LNPs), contributing to the stability and efficacy of these advanced drug delivery platforms.[1] These application notes provide detailed information on the storage, stability, and handling of DMG solutions, along with protocols for its use in research settings.
Physicochemical Properties and Solubility
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. DMG is a crystalline solid at room temperature.[3][5]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | >20 mg/mL | [3][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | >7 mg/mL | [3][6] |
| Ethanol | >30 mg/mL | [3][6] |
| Dichloromethane | Soluble | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [3][5] |
Storage and Stability of DMG Solutions
The stability of DMG is critical for its effective use. As a solid, it is stable for at least four years when stored at -20°C.[3] Once dissolved, the stability of the stock solution is dependent on the storage temperature and handling. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2][8]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Reference |
| -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound. Aliquoting is essential.[2][8]
-
Hydrolysis: The ester bonds in DMG can be hydrolyzed. This process can be accelerated in aqueous solutions or by the presence of enzymes in cell culture media containing serum.[9]
-
Isomerization: The biologically relevant 1,2-isomer can undergo acyl migration to form the less active 1,3-isomer.[9]
-
Solvent Hygroscopicity: Solvents like DMSO are hygroscopic. Absorbed water can affect the solubility and stability of DMG.[8] It is crucial to use anhydrous solvents.[9]
Signaling Pathway Involving Diacylglycerol
Diacylglycerols like DMG are second messengers that can be generated through the hydrolysis of phospholipids (B1166683) such as phosphatidylinositol 4,5-bisphosphate (PIP2) or phosphatidylcholine (PC).[10] A primary role of DAG is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein substrates, leading to the regulation of various cellular processes.[6][10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS#: 60562-16-5 [chemicalbook.com]
- 5. This compound | CAS 60562-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Disulfide-Polyethylene Glycol - CD BioSustainable [sustainable-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. PathWhiz [smpdb.ca]
Application Notes and Protocols for the Experimental Use of 1,2-Dimyristoyl-sn-glycerol in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol, in the formulation of advanced drug delivery systems. This document includes detailed experimental protocols, quantitative data summaries for formulations using similar lipids, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
This compound (DMG) is a high-purity lipid that serves as a critical component in the development of lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Lipid Nanoparticles (LNPs).[1] Its saturated myristoyl chains (C14:0) contribute to the formation of rigid and stable lipid bilayers, which are essential for protecting encapsulated therapeutic agents from degradation and ensuring their targeted release.[1]
The primary role of DMG in these formulations is to act as a solid lipid core matrix, encapsulating lipophilic drugs to enhance their solubility, stability, and bioavailability.[2] The solid nature of DMG at physiological temperatures provides a stable matrix that allows for sustained drug release. While DMG is a diacylglycerol and a weak activator of Protein Kinase C (PKC), its primary utility in the drug delivery systems described here is structural.
Key Applications:
-
Formation of Solid Lipid Nanoparticles (SLNs): DMG can be used as the primary solid lipid in the formulation of SLNs, which are effective colloidal carriers for poorly water-soluble drugs.
-
Component of Lipid Nanoparticles (LNPs): DMG is a key excipient in more complex LNP formulations, contributing to the overall stability and structural integrity of the nanoparticles.[2] These systems are versatile and can be used to deliver a wide range of therapeutics, from small molecules to nucleic acids like mRNA.[1]
-
Enhancing Drug Stability and Bioavailability: By encapsulating drugs within a solid lipid matrix, DMG protects them from enzymatic degradation and can improve their oral bioavailability.
Quantitative Data Presentation
While specific quantitative data for drug delivery systems exclusively utilizing this compound is not extensively available in the public domain, the following tables provide representative data for SLNs and LNPs formulated with structurally similar solid lipids. This data can serve as a benchmark for the development and characterization of DMG-based formulations.
Table 1: Typical Physicochemical Properties of Solid Lipid Nanoparticles (SLNs)
| Parameter | Typical Value Range | Analytical Method | Reference |
| Particle Size (Z-average) | 100 - 400 nm | Dynamic Light Scattering (DLS) | [3] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [4] |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering | [4][5] |
| Entrapment Efficiency (%) | > 70% | HPLC, UV-Vis Spectrophotometry | [3] |
| Drug Loading (%) | 1 - 10% | HPLC, UV-Vis Spectrophotometry | [6] |
Note: The data presented are representative values from various studies on SLNs and can be influenced by the specific protocol, encapsulated drug, and analytical method used.
Table 2: Representative In Vitro Drug Release Kinetics from Solid Lipid Nanoparticles
| Time (hours) | Cumulative Drug Release (%) | Release Model Often Applied | Reference |
| 1 | 15 - 30 | Higuchi, Korsmeyer-Peppas | [7][8] |
| 4 | 30 - 50 | Higuchi, Korsmeyer-Peppas | [7][8] |
| 8 | 45 - 70 | Higuchi, Korsmeyer-Peppas | [7][8] |
| 12 | 60 - 85 | Higuchi, Korsmeyer-Peppas | [9] |
| 24 | > 80 | Higuchi, Korsmeyer-Peppas | [9] |
Note: Drug release kinetics are highly dependent on the formulation composition, drug properties, and the in vitro release test conditions. A burst release is often observed initially, followed by a sustained release phase.[7]
Experimental Protocols
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a common and scalable method for producing SLNs using DMG as the solid lipid matrix.
Materials:
-
This compound (DMG)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Protocol 2: Characterization of DMG-based SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure:
-
Dilute a small aliquot of the SLN dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Zetasizer).
-
2. Determination of Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Ultracentrifugation followed by quantification using HPLC or UV-Vis Spectrophotometry.[10]
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLNs by ultracentrifugation or by using centrifugal filter units.[10]
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).[11]
-
Calculation of Entrapment Efficiency: EE (%) = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100[11]
-
Calculation of Drug Loading: DL (%) = [(Total Drug Amount - Amount of Free Drug) / Total Lipid Amount] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).[12]
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
-
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of DMG-based SLNs.
Caption: General signaling pathway for Protein Kinase C (PKC) activation by diacylglycerols like DMG.
Caption: Experimental workflow for in vitro drug release studies using the dialysis method.
References
- 1. nbinno.com [nbinno.com]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of 1,2-Dimyristoyl-sn-Glycero-3-Phosphoglycerol-Sodium (DMPG-Na) Lipid with Various Metal Cations in Nanocochleate Preformulation: Application for Andrographolide Oral Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovationinfo.org [innovationinfo.org]
- 7. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 11. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 12. 2.7. In Vitro Release Studies [bio-protocol.org]
- 13. In vitro drug release study [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting 1,2-Dimyristoyl-sn-glycerol insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility and other issues with 1,2-Dimyristoyl-sn-glycerol (DMG) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and what are its common applications?
This compound (DMG) is a saturated diacylglycerol (DAG) that contains myristic acid at the sn-1 and sn-2 positions. In cell signaling, it functions as a second messenger, although it is considered a weak activator of most Protein Kinase C (PKC) isoforms compared to unsaturated DAGs or phorbol (B1677699) esters.[1][2][3][4] It is often used in in vitro and cell-based assays to study the activation and downstream signaling of PKC.
Q2: What are the physical and chemical properties of DMG?
DMG is a white crystalline solid with a melting point of approximately 57-61°C.[1][5][6] It is highly hydrophobic due to the two 14-carbon myristoyl chains.
Q3: In which solvents is DMG soluble?
DMG is soluble in several organic solvents but has very poor solubility in aqueous solutions.[5] For detailed solubility information, please refer to the table below.
Quantitative Solubility Data
| Solvent | Solubility |
| Ethanol (B145695) | 30 mg/mL[1][2][3] |
| Dimethylformamide (DMF) | 20 mg/mL[1][2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL[1][2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL[1][2][3] |
Q4: How should I store DMG?
For long-term storage, DMG should be stored as a solid at -20°C.[5] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[4]
Troubleshooting Guide
Issue 1: DMG is precipitating out of my aqueous buffer or cell culture medium.
-
Possible Cause: DMG is highly hydrophobic and will not readily dissolve in aqueous solutions. The concentration of DMG may be exceeding its solubility limit in the final solution.
-
Recommended Solutions:
-
Prepare a high-concentration stock solution in an appropriate organic solvent such as ethanol or DMSO.
-
Add the stock solution to your aqueous buffer or medium dropwise while vortexing or stirring vigorously. This helps to create a fine suspension or micellar structures.
-
Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle-only control in your experiments.[7]
-
Consider using a carrier molecule like bovine serum albumin (BSA) or preparing liposomes or mixed micelles to improve the delivery and apparent solubility of DMG in aqueous solutions.[8]
-
Issue 2: I am observing inconsistent or no activation of PKC in my assay.
-
Possible Cause 1: Poor bioavailability of DMG. If DMG has precipitated or formed large aggregates, it will not be available to activate PKC.
-
Recommended Solution: Follow the solubilization protocol carefully. Visually inspect your final solution for any signs of precipitation. Consider gentle warming (to a temperature below the melting point) and brief sonication to aid in the formation of a uniform suspension.[4]
-
-
Possible Cause 2: Suboptimal lipid presentation. For efficient PKC activation, DMG often needs to be presented in a lipid environment, such as mixed micelles with phosphatidylserine (B164497) (PS).[9]
-
Recommended Solution: Prepare mixed micelles of DMG and PS. A common method involves co-solubilizing the lipids in chloroform (B151607), evaporating the solvent to create a thin film, and then resuspending the film in buffer with detergent (e.g., Triton X-100) or by sonication.[9]
-
-
Possible Cause 3: Weak activation potential of DMG. DMG is a known weak activator for many PKC isoforms.[1][2][3][4]
-
Recommended Solution: Ensure you are using a sufficiently high concentration of DMG. As a positive control, use a more potent PKC activator like a phorbol ester (e.g., PMA) or an unsaturated diacylglycerol (e.g., 1,2-Dioleoyl-sn-glycerol) to confirm that your assay system and PKC enzyme are active.[9]
-
Experimental Protocols
Protocol 1: Preparation of a DMG Stock Solution
-
Allow the vial of solid DMG to equilibrate to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the DMG is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution, but do not exceed the melting point.[10]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of DMG/PS Mixed Micelles for PKC Assays
-
In a glass tube, combine the desired amounts of DMG and Phosphatidylserine (PS) from chloroform stock solutions. A typical molar ratio is 1:4 (DMG:PS).[9]
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under a vacuum for at least 30 minutes to remove any residual solvent.[9]
-
Resuspend the dried lipid film in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) containing a detergent like 0.3% Triton X-100.[9]
-
Alternate between vortexing for 1 minute and incubating in a 37°C water bath for 3 minutes. Repeat this cycle for approximately 30 minutes or until the lipid film is completely dissolved and the solution is clear.[9]
-
This solution can then be diluted into the final kinase assay reaction.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Simplified Protein Kinase C (PKC) signaling pathway involving DMG.
References
- 1. This compound CAS#: 60562-16-5 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 60562-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing 1,2-Dimyristoyl-sn-glycerol (DMG) Aggregation
<_
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the aggregation of 1,2-Dimyristoyl-sn-glycerol (DMG) in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DMG) forming a cloudy suspension or precipitate in my buffer?
A1: this compound is a diacylglycerol (DAG), which is a lipid molecule with two fatty acid chains (myristic acid in this case).[1][2] This structure makes it highly hydrophobic and practically insoluble in aqueous solutions like buffers. When introduced into a buffer, the hydrophobic DMG molecules self-associate to minimize contact with water, leading to the formation of aggregates, which can appear as cloudiness or a visible precipitate. This phenomenon is driven by the hydrophobic effect.
Q2: I've tried vortexing and heating, but the solution becomes cloudy again. Why?
A2: While mechanical agitation (vortexing) and heat can temporarily disperse DMG aggregates, they do not address the fundamental insolubility of the molecule in water.[3] Once the energy input from these methods is removed, the thermodynamically favored process of aggregation will recur. For reproducible and accurate experimental results, achieving a stable, monomeric dispersion of DMG is crucial.
Q3: What is the critical micelle concentration (CMC) of DMG, and why is it important?
Q4: Can the choice of buffer or its components affect DMG aggregation?
A4: Yes, buffer components can influence solubility. High salt concentrations can sometimes decrease the solubility of hydrophobic molecules (a "salting-out" effect). While standard biological buffers like PBS and Tris are generally acceptable, it is important to ensure that any solubilizing agents you add are compatible with your complete buffer system and do not interact negatively with salts or other additives.
Troubleshooting Guide: Strategies for Preventing DMG Aggregation
If you observe turbidity, precipitation, or an oily film in your DMG-containing buffer, follow this guide to troubleshoot the issue.
Initial Checks & Preparation
-
High-Quality Stock Solution: Start by dissolving DMG in a suitable, high-purity organic solvent. Ethanol (B145695) is a good first choice.[1][2][3] Ensure the DMG is fully dissolved in the organic solvent before any dilution into an aqueous buffer.
-
Work Quickly: When diluting the organic stock into the aqueous buffer, do so rapidly and with vigorous mixing to minimize the time DMG molecules are in an unfavorable environment.
-
Temperature: For some lipids, gently warming the buffer can aid in initial dispersion, but this is often not a standalone solution for long-term stability.
Primary Solutions: Solubilization Methods
The most effective way to prevent DMG aggregation is to use a carrier molecule or system to keep it soluble.
Method 1: Detergent-Assisted Solubilization
Detergents are amphipathic molecules that form micelles in aqueous solutions.[6] These micelles have a hydrophobic core that can encapsulate DMG, shielding it from the water and keeping it in solution.[7][8][9]
Experimental Protocol: Detergent Solubilization
-
Select a Detergent: Choose a non-ionic or zwitterionic detergent to minimize harsh effects on protein structure or cell membranes. Common choices include n-Octyl-β-D-glucopyranoside (β-OG) and CHAPS.
-
Prepare Stocks:
-
DMG Stock: Prepare a concentrated stock of DMG (e.g., 10-20 mg/mL) in ethanol or DMSO.
-
Detergent Stock: Prepare a concentrated aqueous stock of the detergent (e.g., 10-20% w/v).
-
-
Co-evaporation (Recommended):
-
In a glass vial, mix the required volume of DMG stock with a volume of detergent stock that results in a final detergent-to-DMG molar ratio of at least 10:1.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid-detergent film.
-
Rehydrate the film with your experimental buffer, vortexing thoroughly. The solution should become clear.
-
-
Direct Dilution (Alternative):
-
Add the concentrated detergent stock to your final volume of experimental buffer. Ensure the final detergent concentration is well above its CMC.
-
While vortexing the buffer-detergent solution, add the required volume of the DMG organic stock dropwise.
-
Quantitative Data: Properties of Common Detergents
| Detergent | Type | CMC (mM in water) |
| n-Octyl-β-D-glucopyranoside (β-OG) | Non-ionic | 20–25 |
| CHAPS | Zwitterionic | 4–8 |
| Triton™ X-100 | Non-ionic | 0.2–0.9 |
Note: CMC values can be affected by buffer composition and temperature.[4]
Method 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules like DMG, increasing their aqueous solubility.[10][11] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[12][13]
Experimental Protocol: Cyclodextrin Solubilization
-
Prepare Stocks:
-
DMG Stock: Prepare a concentrated stock of DMG in ethanol or chloroform.
-
MβCD Stock: Prepare a concentrated aqueous solution of MβCD in your experimental buffer (e.g., 100 mM).
-
-
Complexation:
-
In a glass vial, add the required volume of DMG stock.
-
Evaporate the solvent under a stream of nitrogen to create a thin lipid film.
-
Add the MβCD solution to the film.
-
Incubate the mixture (e.g., for 30-60 minutes at 37°C) with intermittent vortexing until the solution is clear, indicating the formation of the DMG-MβCD inclusion complex.
-
Method 3: Co-Solvent Approach
Using a small amount of a water-miscible organic co-solvent can help maintain the solubility of hydrophobic compounds. This method is quick but must be used with caution as the co-solvent can affect biological systems.
Experimental Protocol: Co-Solvent Dilution
-
Prepare Stock: Create a concentrated stock of DMG in 100% ethanol or DMSO.
-
Dilution: Add the DMG stock solution dropwise into your experimental buffer while vigorously vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid artifacts in your experiment.
Visualizing Workflows and Pathways
Troubleshooting Workflow for DMG Aggregation
This diagram outlines a logical sequence of steps to diagnose and solve DMG aggregation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 60562-16-5 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. nanoscience.com [nanoscience.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,2-Dimyristoyl-sn-glycerol (DMG) for Protein Kinase C (PKC) Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dimyristoyl-sn-glycerol (DMG) to activate Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and why is it used in PKC assays?
A1: this compound (DMG) is a saturated diacylglycerol (DAG) that functions as an analog of the endogenous second messenger DAG. It is used experimentally to activate conventional and novel isoforms of Protein Kinase C (PKC). However, it is important to note that DMG is considered a weak PKC activator compared to unsaturated DAGs.[1][2]
Q2: I am not seeing any PKC activation with DMG. What are the possible reasons?
A2: Low or no PKC activation when using DMG can stem from several factors:
-
Poor Solubility: DMG is a lipophilic molecule with low solubility in aqueous solutions. Improper solubilization can lead to the formation of aggregates, reducing its effective concentration.
-
Weak Agonist Activity: As a saturated DAG, DMG is inherently a less potent activator for many PKC isoforms compared to unsaturated DAGs like 1,2-Dioleoyl-sn-glycerol (DOG).
-
Suboptimal Concentration: The concentration of DMG may be too low to elicit a measurable response. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
-
Degraded Reagent: Lipids are susceptible to degradation. Ensure your DMG is of high purity and has been stored correctly.
Q3: What is the best way to prepare a DMG stock solution?
A3: Due to its poor aqueous solubility, DMG should first be dissolved in an organic solvent to create a concentrated stock solution. Common solvents include dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare a high-concentration stock to minimize the final concentration of the organic solvent in your cell culture medium or assay buffer, as high solvent concentrations can be toxic to cells or interfere with the assay. The final solvent concentration should typically be kept below 0.5%.
Q4: How can I be sure that the effects I'm observing are specifically due to PKC activation?
A4: To confirm that the observed cellular response is mediated by PKC, it is essential to include appropriate controls. A key control is the use of a specific PKC inhibitor. If the effect of DMG is significantly reduced or blocked in the presence of the inhibitor, it strongly indicates that the observed effect is PKC-dependent.[3]
Data Presentation
Direct quantitative data, such as EC50 values for this compound (DMG) activating various PKC isoforms, is limited in the scientific literature due to its characterization as a weak activator. The following tables provide a qualitative comparison of DMG with other common diacylglycerol (DAG) activators and solubility information.
Table 1: Comparative Activity of Diacylglycerol (DAG) Analogs on PKC Activation
| Activator | Chemical Structure | Potency | Typical Concentration Range (in vitro) | Notes |
| This compound (DMG) | Saturated (14:0/14:0) | Weak | High µM to mM range (empirical determination required) | Saturated DAGs are generally less potent PKC activators.[2] |
| 1,2-Dipalmitoyl-sn-glycerol (DPG) | Saturated (16:0/16:0) | Weak | High µM to mM range (empirical determination required) | Similar to DMG, it's a weak activator due to its saturated fatty acid chains. |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Unsaturated (18:1/18:1) | Potent | Low µM range | Commonly used as a positive control for PKC activation. |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Mixed Saturated/Unsaturated (18:0/20:4) | Potent | nM to low µM range | A physiologically relevant and potent activator of several PKC isoforms. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Very Potent | nM range | A potent, non-physiological tumor promoter that directly activates PKC. |
Table 2: Solubility of this compound (DMG)
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~7 mg/mL |
| Ethanol | ~30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of DMG/Phosphatidylserine (PS) Mixed Micelles for In Vitro PKC Assays
This protocol is adapted from methods for preparing lipid activators for in vitro PKC assays. Phosphatidylserine (PS) is an essential cofactor for PKC activation.
Materials:
-
This compound (DMG)
-
Phosphatidylserine (PS)
-
Nitrogen gas source
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Sonicator or vortex mixer
Procedure:
-
Lipid Mixture Preparation: In a glass tube, combine the desired amounts of DMG and PS from chloroform stock solutions. A typical molar ratio is 1:4 (DMG:PS).
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the tube.
-
Vacuum Drying: To ensure complete removal of the solvent, place the tube under a vacuum for at least 30 minutes.
-
Resuspension: Resuspend the lipid film in the desired volume of assay buffer.
-
Vesicle Formation: Vortex the solution vigorously or sonicate until the lipid film is completely dissolved and the solution is clear to slightly opalescent, indicating the formation of small unilamellar vesicles.
Protocol 2: In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol provides a general framework for measuring PKC activity. Specific conditions may need to be optimized for your particular PKC isoform and substrate.
Materials:
-
Purified PKC isoform
-
DMG/PS mixed micelles (prepared as in Protocol 1)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., a solution with a high concentration of EDTA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, DMG/PS mixed micelles, and the PKC substrate peptide.
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture. For negative controls, include a reaction without the enzyme or without the DMG/PS mixed micelles.
-
Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection of Phosphorylation: Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Mandatory Visualizations
References
dealing with rapid metabolism of 1,2-Dimyristoyl-sn-glycerol in cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimyristoyl-sn-glycerol (DMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning its rapid cellular metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and what is its primary function in cells?
A1: this compound (DMG) is a synthetic, cell-permeable diacylglycerol (DAG). In cellular biology, its primary role is to act as a second messenger that mimics the function of endogenous DAG.[1][2] The main on-target effect of DMG is the activation of Protein Kinase C (PKC) isoforms, which are crucial regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.[3][4] DMG is often used in experiments to directly stimulate PKC pathways, bypassing the need for receptor activation of phospholipase C (PLC).[5] However, it is considered a relatively weak PKC activator compared to other DAGs with unsaturated fatty acyl chains.[6][7]
Q2: Why is my DMG treatment showing a diminished or transient effect over time?
A2: The transient nature of DMG's effects is most commonly due to its rapid metabolism by cellular enzymes.[8][9] Once inside the cell, DMG is quickly converted into other molecules, reducing its concentration and thus its ability to activate PKC.[10] The two primary metabolic routes are:
-
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DMG to form phosphatidic acid (PA).[11][12]
-
Hydrolysis: Diacylglycerol lipases (DAGLs) hydrolyze DMG to yield a monoacylglycerol and a free fatty acid.[8][13]
Additionally, the active 1,2-isomer can isomerize into the less active 1,3-isomer in aqueous culture media, further reducing its efficacy over time.[14]
Q3: What are the main metabolic pathways for DMG, and how do they impact my experiments?
A3: DMG is primarily metabolized by two key enzyme families, diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs), which terminate its signaling role.[1][8]
-
Diacylglycerol Kinase (DGK) Pathway: DGKs convert DMG to phosphatidic acid (PA). This not only removes the PKC-activating signal from DMG but also generates PA, another bioactive lipid messenger that can initiate its own distinct signaling cascades.[12][15]
-
Diacylglycerol Lipase (B570770) (DAGL) Pathway: DAGLs break down DMG. If DMG were structured like the precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this pathway would generate 2-AG.[16][17] While DMG itself does not produce 2-AG, its hydrolysis by DAGL still serves to attenuate the PKC signal.[8]
The rapid action of these enzymes means that the effective concentration of DMG at its target (PKC) can drop quickly, leading to transient signaling events.
Q4: How can I inhibit the rapid metabolism of DMG to achieve a more sustained effect?
A4: To prolong the intracellular half-life of DMG, you can use pharmacological inhibitors that target the key metabolic enzymes.
-
To block the DGK pathway: Use DGK inhibitors. Commonly cited inhibitors include R59022 and R59949, although their isoform specificity can be limited.[11] A variety of other DGK inhibitors with differing specificities are also available.[18][19]
-
To block the DAGL pathway: Use DAGL inhibitors. Examples include OMDM-188, KT109, and JZL184 (though JZL184 is primarily a monoacylglycerol lipase (MAGL) inhibitor, it can be used to study downstream effects).[17][20]
Using these inhibitors can lead to an accumulation of intracellular DAG, prolonging and enhancing the activation of PKC and other DAG effectors.[15]
Q5: I'm observing effects that are inconsistent with PKC activation. What could be the cause?
A5: If your experimental results do not align with known PKC-mediated pathways, it is likely due to off-target effects of DMG or its metabolites.[21] Key off-target pathways to consider are:
-
RasGRP Activation: Diacylglycerols can directly bind to and activate Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-MAPK signaling pathway.[21]
-
TRPC Channel Modulation: Some DAGs can activate Transient Receptor Potential Canonical (TRPC) channels (specifically TRPC3 and TRPC6), leading to an influx of cations like Ca²⁺.[21]
-
Metabolite Signaling: The products of DMG metabolism are themselves signaling molecules. Phosphatidic acid (PA), generated by DGKs, can activate a range of proteins and signaling pathways distinct from PKC.[12][21]
Q6: My results with DMG are inconsistent between experiments. What are potential sources of variability?
A6: Inconsistent results often stem from issues with reagent preparation, handling, and the experimental setup.[22]
-
Solubility and Delivery: DMG is highly lipophilic and has poor solubility in aqueous media. Incomplete dissolution or aggregation can lead to a lower effective concentration.[9] Using a solvent like DMSO or ethanol (B145695) to create a stock solution and then diluting it into pre-warmed media with vigorous mixing is crucial.[14][22]
-
Storage and Stability: As a lipid, DMG is prone to degradation and isomerization if not stored correctly.[14] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
Cellular Factors: The metabolic rate of DMG can vary between different cell types or even with cell confluence and passage number.[22] Standardizing cell culture conditions is essential.
Troubleshooting Guides
Problem 1: Low or No Observable Effect After DMG Treatment
| Potential Cause | Troubleshooting Step |
| Degraded or Inactive DMG | Verify the bioactivity of your DMG stock using an in vitro PKC activity assay as a positive control.[9][14] |
| Suboptimal Concentration | Perform a dose-response experiment. Start with a range of 1 µM to 100 µM to find the optimal concentration for your cell type.[22] |
| Poor Bioavailability | Ensure complete solubilization of DMG. Prepare stock in anhydrous DMSO/ethanol and vortex thoroughly when diluting into media.[9] Consider using a carrier like cyclodextrin.[14] |
| Rapid Metabolism | Co-treat cells with inhibitors of DGK (e.g., R59022) and/or DAGL (e.g., KT109) to prevent DMG breakdown.[11] |
| Cell Line Insensitivity | Confirm that your cell line expresses the target PKC isoforms and other necessary components of the signaling pathway.[14] |
Problem 2: Difficulty Distinguishing On-Target (PKC) vs. Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Activation of Parallel Pathways | Use a specific PKC inhibitor (e.g., Gö 6983, Sotrastaurin) in parallel with your DMG treatment. If the effect disappears, it is likely PKC-mediated.[9] |
| Signaling by Metabolites | Inhibit DMG metabolism using DGK and/or DAGL inhibitors. This isolates the effects to those caused by DMG itself. |
| RasGRP or TRPC Channel Activation | Investigate these specific off-target pathways. Use inhibitors for MEK (to block the Ras-MAPK pathway) or for TRPC channels to see if the observed phenotype is affected. |
| Non-specific Membrane Effects | At high concentrations, lipids can alter membrane properties. Perform a dose-response curve and use the lowest effective concentration to minimize such effects.[22] |
Quantitative Data
Table 1: Selected Pharmacological Inhibitors for DMG Metabolic Enzymes
| Inhibitor | Target Enzyme | Primary Function | Common Working Conc. | References |
|---|---|---|---|---|
| R59022 | Diacylglycerol Kinase (DGK) | Inhibits conversion of DAG to PA | 1-10 µM | [11] |
| R59949 | Diacylglycerol Kinase (DGKα) | More selective for DGKα than R59022 | 1-10 µM | [11] |
| KT109 | Diacylglycerol Lipase β (DAGLβ) | Inhibits hydrolysis of DAG | 1-10 µM |
| OMDM-188 | Diacylglycerol Lipase (DGL) | Potent DGL inhibitor | 1-10 µM |[17] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with DMG
-
Preparation of DMG Stock Solution:
-
Bring the vial of this compound to room temperature.
-
Under sterile conditions, dissolve the DMG in anhydrous DMSO or ethanol to a stock concentration of 10-50 mM.[14]
-
Ensure complete dissolution by vortexing. If needed, warm briefly to 37°C.
-
Aliquot the stock solution into single-use volumes and store at -80°C for up to six months.[14]
-
-
Cellular Treatment:
-
Culture cells to the desired confluence (typically 70-80%).
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the DMG stock solution.
-
Dilute the stock solution directly into the pre-warmed medium to achieve the final working concentration. Immediately mix thoroughly by pipetting or gentle vortexing to ensure a homogenous suspension.[22]
-
Replace the existing medium on the cells with the DMG-containing medium.
-
Controls: Always include a "vehicle control" where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DMG.[22]
-
Incubate the cells for the desired period before proceeding with downstream analysis.
-
Protocol 2: In Vitro PKC Activity Assay to Confirm DMG Bioactivity
This protocol provides a framework for using a commercial PKC assay kit, which typically measures the phosphorylation of a fluorescent or radioactive substrate.
-
Reagent Preparation:
-
Prepare lipid vesicles. In a glass tube, mix DMG and phosphatidylserine (B164497) (PS) in chloroform (B151607) at a 1:4 molar ratio. Evaporate the solvent under nitrogen to form a thin film. Resuspend the film in PKC reaction buffer by vortexing or sonication to create small unilamellar vesicles.[9]
-
Prepare other reagents (PKC enzyme, substrate, ATP) as per the kit manufacturer's instructions.
-
-
Reaction Setup:
-
In a microplate, set up the reaction mixture containing PKC reaction buffer, the prepared lipid vesicles, purified PKC enzyme, and the specific PKC substrate.
-
Positive Control: Use a known potent PKC activator like Phorbol (B1677699) 12-myristate 13-acetate (PMA) instead of DMG vesicles.[9]
-
Negative Control: Use the solvent vehicle or vesicles without DMG.
-
Initiate the reaction by adding ATP.
-
-
Measurement:
-
Incubate the plate at 30°C for the time specified by the manufacturer to allow for substrate phosphorylation.
-
Stop the reaction and measure the signal (e.g., fluorescence, radioactivity) using a plate reader.
-
An active DMG preparation will show a significant increase in signal compared to the negative control.
-
Visualizations
Caption: DMG Metabolism and Signaling Pathways.
Caption: Troubleshooting Workflow for Inconsistent DMG Effects.
Caption: Experimental Workflow to Delineate On-target vs. Off-target Effects.
References
- 1. Diacylglycerol pathway | PPTX [slideshare.net]
- 2. PathWhiz [smpdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What are DGK inhibitors and how do they work? [synapse.patsnap.com]
- 16. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scbt.com [scbt.com]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: 1,2-Dimyristoyl-sn-glycerol (DMG) Experiments
Welcome to the technical support center for 1,2-Dimyristoyl-sn-glycerol (DMG). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving this synthetic diacylglycerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and what is its primary cellular function?
A1: this compound (DMG) is a synthetic, saturated diacylglycerol (DAG) with myristic acid (14:0) side chains at the sn-1 and sn-2 positions.[1][2][3] In cell biology, it functions as an analog of the endogenous second messenger DAG. Its primary, though weak, mechanism of action is the activation of Protein Kinase C (PKC).[1][2][4] The activation of conventional and novel PKC isoforms is a critical step in various cellular signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis.[5][6]
Q2: Why is DMG considered a "weak" activator of PKC?
A2: Most saturated diacylglycerols, including DMG, are considered weak activators of Protein Kinase C (PKC) compared to their unsaturated counterparts (like 1,2-dioleoyl-sn-glycerol) or phorbol (B1677699) esters (like PMA).[1][2] This is due to differences in the way they interact with the C1 domain of PKC, which can result in a lower-potency signal in downstream assays. This inherent property can contribute to variability in experimental results.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to prevent degradation and ensure consistent results.
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (stable for at least 4 years).[1]
-
Stock Solutions: Prepare stock solutions in an organic solvent like high-quality, anhydrous DMSO or ethanol (B145695).[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4][8]
Q4: What is the best way to prepare a working solution of DMG for cell-based assays?
A4: Due to its lipophilic nature and low solubility in aqueous solutions, a specific procedure must be followed:
-
Prepare a concentrated stock solution in a suitable organic solvent (see solubility table below).
-
Warm the stock solution to room temperature before use.
-
To prepare the final working concentration, dilute the stock solution into serum-free cell culture medium. It is crucial to add the small volume of the DMG stock solution to the larger volume of medium while vortexing immediately to facilitate dispersion and avoid precipitation.[5]
-
The final concentration of the organic solvent in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should not exceed a level toxic to the specific cell line (typically ≤ 0.5%).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Cellular Response | 1. Degraded DMG: Improper storage or multiple freeze-thaw cycles of the stock solution.[9] 2. Precipitation: DMG has precipitated out of the cell culture medium due to poor solubility.[5][9] 3. Low Potency: DMG is a weak PKC activator.[1][2] 4. Cell Line Insensitivity: The cell line may not express the conventional or novel PKC isoforms that are activated by diacylglycerols.[5] | 1. Use a fresh aliquot of DMG stock solution. Verify the activity of your stock using an in vitro PKC activity assay.[9] 2. Optimize the solubilization protocol. Ensure the final solvent concentration is minimal (e.g., ≤ 0.5%). Visually inspect for precipitation.[5] 3. Perform a dose-response experiment with a wide range of concentrations. Use a more potent activator like Phorbol 12-myristate 13-acetate (PMA) as a positive control.[10] 4. Confirm that your cell line expresses DAG-sensitive PKC isoforms. |
| Inconsistent Results Between Experiments | 1. Variable Solubilization: Incomplete or inconsistent dissolution of DMG in the working solution.[9] 2. Cellular State: Variations in cell confluency, passage number, or stress levels.[7] 3. Serum Interference: Components in serum may interfere with DMG activity.[7] | 1. Ensure the stock solution is completely dissolved before each use. Gentle warming and vortexing may be necessary. Prepare the final working solution immediately before use and mix thoroughly.[9] 2. Maintain consistent cell culture conditions for all experiments. 3. Consider reducing the serum concentration or using a serum-free medium during the experiment, if appropriate for your cell type.[7] |
| High Background or Off-Target Effects | 1. Vehicle (Solvent) Toxicity: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells.[5][9] 2. PKC-Independent Effects: Diacylglycerols can have effects independent of PKC activation.[11] | 1. Perform a vehicle control experiment to assess solvent toxicity. Ensure the final solvent concentration is below the tolerance level of your cell line (typically ≤ 0.5%).[5][9] 2. Investigate PKC-independent pathways or use specific PKC inhibitors as a control to confirm that the observed effect is PKC-mediated.[10] |
| Cellular Toxicity | 1. High DMG Concentration: The concentration of DMG used may be cytotoxic. 2. High Solvent Concentration: The final concentration of the organic solvent may be too high.[9] 3. Degradation Products: Accumulation of degradation products like free fatty acids may be toxic.[9] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is below the tolerance level of your specific cell line.[9] 3. Use fresh DMG and consider increasing the frequency of media changes to prevent the accumulation of potentially toxic byproducts.[9] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | [1][2] |
| Ethanol | 30 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.25 mg/mL | [1][2] |
Table 2: Recommended Starting Concentrations for Diacylglycerol Analogs in Cell-Based Assays
Note: Optimal concentrations for DMG are highly dependent on the cell line and specific assay and should be determined empirically. The following data for other diacylglycerol analogs can serve as a starting point.
| Compound | Cell Type | Assay | Effective Concentration (EC50) | Reference(s) |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Various | PKC Translocation to Membrane | 5-10 µM | [12] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | Modulation of Calcium Currents | ~25 µM (half-maximal) | [5][13] |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Rat Ventricular Myocytes | Inhibition of L-type Ca2+ current | 2.2 µM (half-maximal) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound (DMG) Stock Solution
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of DMG to warm to room temperature before opening.
-
Calculate the required amount of DMG to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of DMG is 512.8 g/mol .[1]
-
Weigh the DMG powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to the tube.
-
Vortex the solution vigorously until the DMG is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.[5]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: General Protocol for PKC Activation in Cultured Cells
Materials:
-
DMG stock solution (from Protocol 1)
-
Cultured cells of interest in logarithmic growth phase
-
Appropriate cell culture medium (serum-free medium is recommended for treatment)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, PKC activity assay kit).
Procedure:
-
Cell Seeding: Seed your cells in the appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will allow them to be sub-confluent at the time of treatment. Allow the cells to adhere and grow overnight.
-
Cell Treatment: a. On the day of the experiment, thaw an aliquot of the DMG stock solution at room temperature. b. Warm the serum-free cell culture medium to 37°C. c. Prepare the final working concentrations of DMG by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. Mix immediately and thoroughly by vortexing. [7] d. Prepare a vehicle control by adding the same volume of DMSO or ethanol to the medium. e. Aspirate the old medium from the cells and wash once with sterile PBS. f. Add the DMG working solutions or vehicle control to the respective wells. g. Incubate the cells for the desired time period (a time-course experiment, e.g., 15 min, 1 hr, 6 hrs, is recommended to determine the optimal incubation time).[5]
-
Downstream Analysis: Following incubation, proceed with your specific downstream assay to measure PKC activation or other cellular responses. This may include:
Mandatory Visualizations
Caption: Signaling pathway of diacylglycerol and the role of exogenous DMG.
Caption: General experimental workflow for using DMG in cell-based assays.
Caption: Logical troubleshooting flow for DMG experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 60562-16-5 [chemicalbook.com]
- 3. This compound or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
minimizing off-target effects of 1,2-Dimyristoyl-sn-glycerol
Welcome to the technical support center for 1,2-Dimyristoyl-sn-glycerol (DMG). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing off-target effects and ensuring the successful application of DMG in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and what is its primary mechanism of action? A1: this compound (DMG) is a saturated diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two myristic acid (14:0) fatty acid chains.[1] Its primary role is to act as a second messenger in cellular signaling. Specifically, the sn-1,2 isomeric form is biologically active and functions by binding to and activating Protein Kinase C (PKC) isoforms.[2][3] It is important to note that DMG is generally considered a weak PKC activator compared to other DAG analogs.[1][4]
Q2: What are the potential off-target effects of DMG? A2: While the primary target of DMG is PKC, high concentrations or specific cellular contexts can lead to off-target effects. Based on the known activities of other diacylglycerols, potential off-target effects to consider include:
-
Activation of other C1 domain-containing proteins: Besides PKC, other proteins contain C1 domains that can bind DAGs, such as Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), leading to activation of the Ras-MAPK pathway.[5]
-
Modulation of Ion Channels: Certain DAGs can directly activate Transient Receptor Potential Canonical (TRPC) channels (specifically TRPC3 and TRPC6), leading to cation influx.[5]
-
Metabolic Conversion: DMG can be metabolized by cellular enzymes. Diacylglycerol kinases (DGKs) can phosphorylate DMG to form phosphatidic acid (PA), which is itself a signaling molecule.[5] Alternatively, diacylglycerol lipases could metabolize it, creating other bioactive lipids.
Q3: How should I properly store and handle DMG? A3: Proper storage and handling are critical to maintain the integrity of DMG. As a solid, it should be stored at -20°C.[1][6] For experimental use, prepare a stock solution in a high-quality organic solvent such as DMSO, ethanol, or DMF.[1][6] These stock solutions should also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles, and ideally used within a month.[4][7]
Q4: What is the difference between sn-1,2-DAG and sn-1,3-DAG isomers? A4: The stereoisomeric position of the fatty acid chains on the glycerol backbone is critical for biological activity. The sn-1,2-DAG isomer is the biologically active form capable of activating PKC.[3] In contrast, sn-1,3-diacylglycerols are generally considered biologically inactive in the canonical PKC pathway and serve as excellent negative controls in experiments to demonstrate specificity.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DMG.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cellular Response | 1. Degraded Reagent: DMG is a lipid and can degrade if not stored correctly.[7] 2. Poor Solubility/Aggregation: DMG is lipophilic and may not be fully bioavailable if it aggregates in aqueous media.[8] 3. Suboptimal Concentration: The concentration used may be too low to elicit a response.[8] 4. Rapid Metabolism: Cells can quickly metabolize DAGs, leading to a transient signal.[8] | 1. Ensure DMG is stored at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, Ethanol).[7] 2. Prepare a concentrated stock in an organic solvent and ensure vigorous mixing or sonication when diluting into aqueous buffer or media.[7][8] 3. Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.[7] 4. Conduct a time-course experiment to measure the response at multiple time points to capture the peak activity.[8] |
| Inconsistent Results Between Experiments | 1. Variable Reagent Preparation: Inconsistent stock solution concentration or dilution methods. 2. Cellular Variability: Differences in cell health, passage number, or confluency can alter signaling responses.[7] 3. Solvent Concentration: Final solvent concentration in the culture medium may be too high, causing artifacts.[7] | 1. Standardize your protocol for preparing working solutions. Always vortex stock solutions before dilution.[7] 2. Use cells that are healthy, within a consistent passage range, and plated at a uniform density.[7] 3. Keep the final solvent concentration low (typically <0.5%) and always include a vehicle-only control in every experiment.[7] |
| Observed Effects Are Not Blocked by PKC Inhibitors | 1. Off-Target Effect: The observed cellular response may be independent of PKC activation.[8] 2. Ineffective Inhibitor: The PKC inhibitor used may be inactive, used at a suboptimal concentration, or not target the specific PKC isoform activated in your system. | 1. The effect may be due to RasGRP activation, TRPC channel modulation, or signaling by a DMG metabolite.[5] Use specific inhibitors for these alternative pathways to investigate. 2. Confirm the activity of your PKC inhibitor using a potent PKC activator like Phorbol 12-Myristate 13-Acetate (PMA) as a positive control. |
Data Presentation: Properties and Concentrations
Table 1: Physical Properties and Solubility of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 1,2-DMG, (S)-1,2-Dimyristin | [1][6] |
| Molecular Formula | C₃₁H₆₀O₅ | [1][6] |
| Molecular Weight | 512.81 g/mol | [1][6] |
| Physical Form | Crystalline Solid | [1][6] |
| Melting Point | ~57-61 °C | [6] |
| Storage | -20°C | [1][6] |
| Solubility | DMF: 20 mg/mLDMSO: 7 mg/mLEthanol: 30 mg/mL |[1] |
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal DMG Concentration via Dose-Response Assay
Objective: To identify the optimal concentration range of DMG for eliciting a specific cellular response (e.g., phosphorylation of a PKC substrate) while minimizing off-target effects.
Methodology:
-
Cell Plating: Plate cells at a consistent density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional): If studying a pathway sensitive to growth factors, serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling.
-
DMG Preparation: Prepare a 2x concentrated serial dilution of DMG in your cell culture medium from a validated stock solution. Also prepare a 2x vehicle control.
-
Cell Treatment: Remove the medium from the cells and add the prepared DMG dilutions and vehicle control. Incubate for the desired time period (determined from a time-course experiment).
-
Endpoint Analysis: Lyse the cells and perform an analysis of your endpoint. For PKC activation, this is often a Western blot for a phosphorylated substrate (e.g., phospho-MARCKS) or a kinase activity assay.
-
Data Analysis: Quantify the response at each concentration and plot the dose-response curve. The optimal concentration is typically the lowest concentration that gives a maximal or near-maximal on-target effect.
Protocol 2: Validating On-Target PKC-Mediated Effects Using Inhibitors
Objective: To confirm that the biological effect observed after DMG treatment is mediated by PKC.
Methodology:
-
Cell Plating & Starvation: Prepare cell cultures as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-incubate a set of wells with a specific PKC inhibitor at its recommended concentration for 1-2 hours. Include a corresponding vehicle control for the inhibitor.
-
DMG Treatment: Treat the cells with the optimal concentration of DMG (determined in Protocol 1) and its vehicle control. You will have four conditions: Vehicle, DMG alone, Inhibitor alone, and Inhibitor + DMG.
-
Endpoint Analysis: After the appropriate incubation time, lyse the cells and perform the endpoint analysis (e.g., Western blot, cell viability assay, etc.).
-
Data Interpretation: If the effect of DMG is significantly reduced or completely blocked in the presence of the PKC inhibitor, it confirms the response is PKC-dependent. The inhibitor-alone condition controls for any effects of the inhibitor itself.
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway of this compound (DMG) via Protein Kinase C (PKC) activation.
Caption: Experimental workflow for differentiating on-target vs. potential off-target effects of DMG.
Caption: Logical troubleshooting guide for experiments involving DMG.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1,2-Dimyristoyl-sn-glycerol (DMG) Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimyristoyl-sn-glycerol (DMG) liposomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound (DMG) liposomes?
A1: The main stability issues encountered with DMG liposomes are physical instability, leading to aggregation and fusion of vesicles, and chemical instability, which can result in the leakage of encapsulated contents. These issues can be influenced by factors such as temperature, pH, and the formulation's composition.
Q2: How does the concentration of DMG affect the stability of the liposomes?
A2: While DMG is a crucial component, its concentration must be optimized. High concentrations of diacylglycerols can be challenging to incorporate into a stable bilayer. For instance, with similar triglycerides, concentrations are typically kept low, often around 3-5 mol%, to prevent phase separation and subsequent aggregation.[1]
Q3: What are the visible signs of liposome (B1194612) aggregation?
A3: Signs of aggregation include an increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by dynamic light scattering (DLS).[1]
Q4: How can I improve the long-term storage stability of my DMG liposomes?
A4: For long-term storage, it is recommended to store liposomes at 2-8°C.[2] Freezing should be avoided unless a cryoprotectant is used, as the formation of ice crystals can disrupt the liposomal membrane.[2] Lyophilization (freeze-drying) with cryoprotectants like sucrose (B13894) or trehalose (B1683222) is a common method to enhance long-term stability.
Troubleshooting Guides
Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI)
Question: My DMG liposome suspension shows a significant increase in particle size and PDI over a short period. What could be the cause and how can I resolve it?
Answer: This is a common indication of colloidal instability. The following troubleshooting steps can help address this issue:
| Potential Cause | Troubleshooting/Recommendation |
| Suboptimal Lipid Composition | Incorporate cholesterol into the formulation at 20-40 mol%. Cholesterol modulates membrane fluidity and can enhance stability.[3][4][5] Include a small percentage (1-5 mol%) of a PEGylated lipid, such as DSPE-PEG2000, to provide a steric barrier that prevents aggregation.[6] |
| Inappropriate Buffer Conditions | Maintain a buffer pH near neutral (pH 6.5-7.5).[2] Extreme pH values can lead to hydrolysis of the ester bonds in the lipid, causing instability. Avoid high ionic strength buffers, which can screen surface charges and reduce electrostatic repulsion between liposomes. |
| High Lipid Concentration | Prepare liposomes at a lower lipid concentration (e.g., 5-10 mg/mL) to reduce the frequency of vesicle collisions.[2] |
| Storage Temperature | Store the liposome suspension at a controlled temperature of 2-8°C.[2] Avoid storing at room temperature for extended periods, as this can accelerate aggregation. |
Issue 2: Leakage of Encapsulated Drug/Molecule
Question: I am observing significant leakage of the encapsulated material from my DMG liposomes. How can I improve retention?
Answer: Drug leakage is often a sign of a compromised or overly fluid lipid bilayer. Consider the following solutions:
| Potential Cause | Troubleshooting/Recommendation |
| High Membrane Fluidity | Incorporate cholesterol into the bilayer. Cholesterol is known to decrease the permeability of the lipid membrane to water-soluble molecules.[3] A molar ratio of lipid to cholesterol of 2:1 is often a good starting point.[4][5] |
| Phase Transition Temperature (Tm) | The main phase transition temperature (Tm) of DMPC, a close analog of DMG, is approximately 24°C. If your application involves temperatures significantly above the Tm, the bilayer will be in a more fluid and potentially leaky state. Consider using lipids with longer acyl chains to increase the Tm if higher temperatures are required. |
| Improper Storage | Store liposomes at a temperature below their Tm to maintain a less permeable gel-state membrane. For DMG-based liposomes, refrigeration at 2-8°C is appropriate. |
| Osmotic Mismatch | Ensure that the osmolarity of the external buffer is similar to that of the internal aqueous core of the liposomes to prevent osmotic stress-induced leakage. |
Data Presentation
The following tables summarize quantitative data on factors influencing the stability of liposomes. Note: Much of the detailed quantitative research has been conducted on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which has the same acyl chains as DMG and serves as a close structural and behavioral analog.
Table 1: Effect of Cholesterol on the Stability of DMPC Liposomes
| Lipid:Cholesterol Molar Ratio | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) of a Hydrophilic Drug |
| 100:0 | 268.9 ± 6.8 | > 0.5 (unstable) | Low |
| 80:20 | 255.6 ± 10.3 | ~ 0.3 | Moderate |
| 70:30 | Not specified | Stable | 90 |
| 50:50 | Increased size | Stable | Lower than 70:30 |
Data adapted from studies on DMPC liposomes, which are structurally similar to DMG liposomes.[3][4][5]
Table 2: Effect of DSPE-PEG2000 on the Size of Liposomes
| DSPE-PEG2000 (mol%) | Effect on Liposome Diameter |
| 0 - 4 | Gradual decrease in size |
| 4 - 8 | Increase in diameter |
| > 8 | Reduction in size |
Data from a study on the effects of DSPE-PEG2000 on liposome size.[3]
Table 3: Recommended Cryoprotectant Concentrations for Lyophilization
| Cryoprotectant | Recommended Sugar:Lipid Mass Ratio |
| Sucrose | 8:1 |
| Trehalose | 5:1 to 9:1 |
These ratios have been shown to be effective in preserving liposome integrity during freeze-drying.
Experimental Protocols
Protocol 1: Preparation of DMG Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar DMG liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (DMG) and other lipids (e.g., cholesterol, DSPE-PEG2000)
-
Chloroform or a chloroform:methanol (2:1 v/v) mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of DMG and other lipids in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the phase transition temperature of the lipids (for DMPC, this is ~24°C, so room temperature is often sufficient, but warming slightly to 30-35°C can ensure complete dissolution and film formation). c. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.
-
Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film. b. Gently rotate the flask in the water bath (above the lipid's phase transition temperature) for 30-60 minutes. This allows the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired pore size polycarbonate membrane. b. Transfer the MLV suspension to a syringe and pass it through the extruder to another syringe. c. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).
Protocol 2: Characterization of Liposome Size by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and polydispersity index (PDI) of the liposome suspension.
Procedure:
-
Dilute a small aliquot of the liposome suspension with the same buffer used for hydration to an appropriate concentration for the DLS instrument.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement to obtain the Z-average diameter (an intensity-weighted average size) and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.
Protocol 3: Calcein (B42510) Leakage Assay for Stability Assessment
This assay measures the leakage of a fluorescent dye, calcein, from the aqueous core of the liposomes as an indicator of membrane integrity.
Materials:
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes: a. Prepare the lipid film as described in Protocol 1. b. Hydrate the film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in buffer). c. Perform extrusion as described in Protocol 1.
-
Removal of Unencapsulated Calcein: a. Pass the liposome suspension through a size-exclusion chromatography column to separate the large, calcein-loaded liposomes from the smaller, free calcein molecules. b. Collect the liposome-containing fractions.
-
Leakage Measurement: a. Dilute the calcein-loaded liposomes in the release medium (e.g., buffer or serum) to a suitable concentration. b. Monitor the fluorescence intensity (F) over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm. c. After the final time point, add a detergent (e.g., Triton X-100) to lyse the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence intensity (F_max). d. Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
Visualizations
Experimental Workflow
References
Technical Support Center: Working with Saturated Diacylglycerols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with saturated diacylglycerols (DAGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with saturated diacylglycerols.
Low or No Biological Activity (e.g., PKC Activation)
Problem: You are not observing the expected biological effect, such as Protein Kinase C (PKC) activation, after treating your cells or in your in vitro assay with a saturated diacylglycerol.
| Possible Cause | Recommended Solution |
| Poor Solubility/Aggregation | Saturated DAGs are highly lipophilic and prone to aggregation in aqueous solutions. Ensure proper solubilization by using a suitable carrier solvent (e.g., DMSO) and then diluting it into the assay buffer. Consider the use of detergents like Triton X-100 to create mixed micelles, which can improve solubility.[1][2] |
| Ineffective Delivery to Cells | The method of delivery may not be optimal for cellular uptake. For cell-based assays, consider using lipid-based transfection reagents or preparing DAG-containing liposomes to facilitate delivery across the cell membrane. |
| Low PKC Isoform Sensitivity | Different PKC isoforms exhibit varying sensitivities to different DAG species.[1][3] Conventional PKCs, for example, may show a preference for shorter-chain saturated fatty acid-containing DAGs, while novel PKCs may prefer longer, polyunsaturated fatty acid-containing species.[3] Confirm that the specific PKC isoform in your system is responsive to the saturated DAG you are using. It is often beneficial to use a positive control, such as a more potent unsaturated DAG (e.g., 1,2-dioleoyl-sn-glycerol, DOG) or a phorbol (B1677699) ester (e.g., PMA), to validate enzyme activity.[1] |
| Reagent Degradation | Improper storage can lead to the degradation of DAGs. Store saturated DAGs under an inert gas (e.g., argon or nitrogen) at -20°C or lower to prevent oxidation and hydrolysis.[1][4][5] Repeated freeze-thaw cycles should be avoided.[4][5] |
| Incorrect Lipid Presentation | For in vitro kinase assays, the presentation of DAG within a lipid bilayer or micelle is critical for PKC activation. Ensure the correct molar ratio of phosphatidylserine (B164497) (PS) to DAG is used when preparing mixed micelles or vesicles.[1] |
Experimental Protocol: Preparation of Mixed Micelles for PKC Assays
This protocol is adapted for the solubilization of saturated diacylglycerols for use in in vitro PKC activation assays.
Materials:
-
Saturated Diacylglycerol (e.g., 1,2-dipalmitoyl-sn-glycerol, DPG)
-
Phosphatidylserine (PS)
-
Triton X-100
-
HEPES buffer (10 mM, pH 7.4)
-
Nitrogen or Argon gas
-
Sonicator or water bath
Procedure:
-
In a glass tube, co-dissolve the saturated DAG and PS in chloroform at the desired molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under a vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the dried lipid film in 10 mM HEPES buffer (pH 7.4) containing 0.3% Triton X-100.[1]
-
Alternate between vortexing for 1 minute and incubating in a 37°C water bath for 3 minutes. Repeat this cycle for approximately 30 minutes or until the lipid film is completely dissolved and the solution is clear.[1] Brief sonication can also be considered to aid solubilization.[1]
-
This creates a 10X lipid solution that can be diluted into the final kinase assay reaction.
High Background Signal in Kinase Assays
Problem: Your kinase assay is showing a high background signal, making it difficult to discern the specific activity induced by the saturated DAG.
| Possible Cause | Recommended Solution |
| Autophosphorylation of Kinase | Some kinases, including certain PKC isoforms, can autophosphorylate.[1] Run a control without any activator (DAG) to determine the basal level of autophosphorylation.[1] |
| Contaminating Kinase Activity | If using cell lysates or partially purified enzyme preparations, other kinases may be present.[1] Use a specific inhibitor for your kinase of interest in a control reaction to confirm that the observed activity is from your target enzyme.[1] |
| Compound Aggregation | The saturated DAG or other small molecules in your assay may be forming aggregates that interfere with the assay.[6] Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help disrupt these aggregates.[6] |
| High ATP Concentration | Using an ATP concentration significantly above the Km of the kinase can lead to a high background signal in assays that measure ATP depletion or ADP formation.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are saturated diacylglycerols less effective at activating PKC than unsaturated ones?
A1: Unsaturated diacylglycerols are generally more potent activators of PKC.[7] This is attributed to several factors. The presence of double bonds in the acyl chains of unsaturated DAGs introduces kinks, which can perturb the structure of phospholipid bilayers, making them more susceptible to interaction with PKC.[8][9] Saturated DAGs, with their straight acyl chains, have more difficulty in packing within a lipid bilayer, which can lead to complex and less stable interactions.[10]
Q2: What is the best way to store saturated diacylglycerols?
A2: Saturated diacylglycerols should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize oxidation and hydrolysis.[1][4] It is also advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles, which can affect its stability.[4][5]
Q3: Can I use saturated diacylglycerols in cell-based assays? How do I get them into the cells?
A3: Yes, saturated DAGs can be used in cell-based assays, but their delivery into cells can be challenging due to their hydrophobicity. Simply adding them to the culture medium may result in poor uptake and aggregation. To improve delivery, you can:
-
Use a carrier solvent: Dissolve the DAG in a small amount of a cell-compatible solvent like DMSO before diluting it into the culture medium.
-
Complex with BSA: Incubating the DAG with bovine serum albumin (BSA) can help to solubilize it in the medium.
-
Prepare liposomes: Incorporating the DAG into liposomes can facilitate its fusion with the cell membrane and subsequent delivery into the cytoplasm.
Q4: What is acyl migration and should I be concerned about it?
A4: Acyl migration is a process where an acyl chain moves from one position on the glycerol (B35011) backbone to another, for example, from the sn-2 to the sn-1 or sn-3 position in a 1,2-diacylglycerol, resulting in a 1,3-diacylglycerol. This can be a concern, especially for sn-1,3 DAGs, as it can affect their physical properties and potentially their biological activity.[11] The rate of acyl migration can be influenced by factors such as temperature.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical PLC-DAG-PKC Signaling Pathway.
Caption: Troubleshooting Workflow for Low PKC Activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain unsaturated diacylglycerols cause a perturbation in the structure of phospholipid bilayers rendering them susceptible to phospholipase attack [pubmed.ncbi.nlm.nih.gov]
- 10. Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
Technical Support Center: Controlling for Vehicle Effects of 1,2-Dimyristoyl-sn-glycerol (DMG) Solvent
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of 1,2-Dimyristoyl-sn-glycerol (DMG) and its solvents in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and what is its primary mechanism of action?
A1: this compound is a synthetic, saturated diacylglycerol (DAG). In biological systems, it functions as a second messenger analog that can activate certain isoforms of Protein Kinase C (PKC).[1][2] However, it is considered a weak activator of PKC compared to other diacylglycerols with unsaturated fatty acids.[1]
Q2: Why is a vehicle control necessary when using DMG in experiments?
A2: DMG is lipophilic and requires an organic solvent for solubilization before it can be used in aqueous experimental systems like cell culture media.[3] These solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), can have their own biological effects.[4][5] A vehicle control, which consists of the solvent at the same final concentration used to deliver DMG, is crucial to distinguish the effects of DMG from those of the solvent.[3]
Q3: What are the most common solvents for DMG and what are the recommended final concentrations?
A3: The most common solvents for DMG and other lipophilic diacylglycerols are DMSO and ethanol.[3] It is recommended to keep the final concentration of these solvents in cell culture media as low as possible, typically at or below 0.5% (v/v), to avoid solvent-induced toxicity and off-target effects.[3] However, the maximum tolerated concentration can be cell-line specific.[6]
Q4: How should I prepare a stock solution of DMG?
A4: To prepare a stock solution, dissolve the DMG powder in a high-purity organic solvent like DMSO or ethanol to a high concentration (e.g., 10-50 mM).[5] This allows for the addition of a small volume to your experimental system to achieve the desired final DMG concentration while keeping the solvent concentration low. Gentle warming and vortexing can aid in complete dissolution.[5]
Q5: How can I minimize the precipitation of DMG in my aqueous experimental setup?
A5: To minimize precipitation, add the DMG stock solution to your pre-warmed aqueous buffer or cell culture medium while vortexing or gently swirling.[5] This rapid dispersion helps to prevent the formation of large aggregates. Preparing fresh dilutions immediately before use is also recommended.[4] Using a carrier molecule like bovine serum albumin (BSA) can also improve solubility.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect of DMG | DMG is a weak PKC activator. | - Increase the concentration of DMG. - Use a more sensitive cell line or assay. - Include a positive control with a potent PKC activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or a more potent DAG analog) to confirm the responsiveness of your system.[7] |
| Poor solubility or precipitation of DMG. | - Ensure complete dissolution of the stock solution. - Add the stock solution to pre-warmed media with vigorous mixing. - Consider using a carrier protein like BSA.[4] - Visually inspect for precipitate under a microscope. | |
| Degraded DMG. | - Store DMG stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] - Protect from light and moisture. | |
| High background or off-target effects in the vehicle control group | The solvent concentration is too high. | - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. - Reduce the final solvent concentration to ≤0.1% if possible, especially for sensitive or primary cells.[6] |
| The solvent itself has biological activity. | - Research the known effects of your chosen solvent on the pathways you are studying. - If significant interference is observed, consider testing an alternative solvent. | |
| Inconsistent results between experiments | Variability in DMG preparation. | - Prepare a large batch of DMG stock solution and aliquot it for single use to ensure consistency. - Always vortex the stock solution before making dilutions. |
| Cell health and density variations. | - Ensure cells are in a consistent growth phase (logarithmic phase) and plated at the same density for all experiments.[3] | |
| Incomplete mixing of DMG in media. | - After adding the DMG stock to the media, vortex or invert the tube several times to ensure a homogenous mixture before adding it to the cells. |
Data Presentation
Table 1: Commonly Used Solvents for this compound
| Solvent | Recommended Final Concentration (in vitro) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v); ≤ 0.1% for sensitive cells[6] | Aprotic, highly polar solvent. Can influence cell differentiation, membrane permeability, and signaling pathways.[4] |
| Ethanol | ≤ 0.5% (v/v) | Polar protic solvent. Can cause membrane fluidization and protein denaturation at higher concentrations.[3] |
Table 2: Potential Biological Effects of Common Solvents
| Solvent | Potential Biological Effects |
| DMSO | - Can induce cell cycle arrest and differentiation in some cell lines. - Alters membrane fluidity and permeability. - May act as an antioxidant. - Can affect various signaling pathways, including inflammatory responses and apoptosis.[4] |
| Ethanol | - Increases membrane fluidity. - Can lead to protein denaturation. - May generate reactive oxygen species (ROS). - Can impact mitochondrial function.[3] |
Table 3: Solvent Toxicity (IC50 Values)
| Solvent | Cell Line | IC50 (v/v %) |
| DMSO | Bovine Aortic Smooth Muscle Cells | 1%[5] |
| Bovine Aortic Endothelial Cells | 2.9%[5] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~1.8-1.9%[7] | |
| MCF-7 (Human Breast Cancer) | ~1.8-1.9%[7] | |
| RAW 264.7 (Mouse Macrophage) | ~1.8-1.9%[7] | |
| Ethanol | HeLa (Human Cervical Cancer) | > 5%[7] |
| MCF-7 (Human Breast Cancer) | > 5%[7] | |
| RAW 264.7 (Mouse Macrophage) | > 5%[7] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | > 5%[7] |
Note: IC50 values can vary depending on the specific experimental conditions and duration of exposure.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with Vehicle Control
This protocol outlines a general procedure for treating cultured cells with DMG and the appropriate vehicle control.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of DMG and Vehicle Solutions:
-
Prepare a 10 mM stock solution of DMG in 100% DMSO.
-
On the day of the experiment, thaw the DMG stock solution and the DMSO vehicle.
-
Prepare the final working concentrations of DMG by diluting the stock solution in pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately by vortexing.
-
Prepare the vehicle control by adding the same volume of DMSO to an equivalent volume of medium. For the example above, add 1 µL of 100% DMSO to 1 mL of medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared DMG working solutions and the vehicle control solution to the respective wells.
-
Include an "untreated" control group that receives fresh medium without any solvent.
-
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Perform the desired assay to measure the cellular response (e.g., Western blot for phosphorylated PKC substrates, cell proliferation assay, etc.).
Protocol 2: In Vivo Study with Vehicle Control (Subcutaneous Administration in Mice)
This protocol provides a general framework for an in vivo study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use an appropriate mouse strain for your research question.
-
Preparation of Dosing Solutions:
-
Formulate DMG in a vehicle suitable for subcutaneous injection (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
-
Prepare the vehicle control solution with the exact same composition but without DMG.
-
-
Animal Groups:
-
Group 1 (Vehicle Control): Receives the vehicle solution.
-
Group 2 (DMG Treatment): Receives the DMG formulation.
-
(Optional) Group 3 (Untreated Control): Receives no injection or a sham injection with saline.
-
-
Administration:
-
Administer the appropriate volume of the DMG formulation or vehicle control subcutaneously to the mice in their respective groups.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects.
-
At the designated endpoint, collect tissues or blood for analysis of the desired biological markers.
-
Mandatory Visualization
Caption: Experimental workflow for an in vitro cell-based assay using this compound (DMG) with appropriate controls.
Caption: Simplified signaling pathway for the activation of Protein Kinase C (PKC) by diacylglycerol (DAG) like DMG.
References
Technical Support Center: Refining Protocols for 1,2-Dimyristoyl-sn-glycerol (DMG) Treatment
Welcome to the technical support center for 1,2-Dimyristoyl-sn-glycerol (DMG). This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols and troubleshooting common issues encountered when working with this diacylglycerol analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and what is its primary cellular function?
A1: this compound (DMG) is a synthetic, saturated diacylglycerol (DAG) with two myristic acid (14:0) chains.[1][2] In cell biology, it functions as a second messenger, primarily by activating Protein Kinase C (PKC).[1][3][4] However, it is considered a weak activator of PKC compared to other DAG analogs.[1][3][4]
Q2: How should I store and handle DMG?
A2: DMG should be stored as a crystalline solid at -20°C for long-term stability of up to four years.[1] For experimental use, it is recommended to prepare a stock solution in an organic solvent like DMSO or ethanol (B145695), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4][5][6] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[4]
Q3: What is the best solvent to prepare a DMG stock solution?
A3: DMG is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2] It is crucial to use high-quality, anhydrous solvents, as water content can affect solubility.[6] The final concentration of the organic solvent in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[7]
Q4: My DMG is precipitating in the cell culture medium. What can I do?
A4: Precipitation is a common issue due to the lipophilic nature of DMG.[6] Here are some tips to prevent this:
-
Proper Dilution Technique: Add the DMG stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[5][6]
-
Use a Carrier: Complexing DMG with bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Sonication: Gentle sonication can help create a more uniform dispersion of DMG in the medium.[8][9]
-
Fresh Preparation: Always prepare the DMG-containing medium immediately before use.[6][8]
Q5: I am not observing a significant cellular response after DMG treatment. What could be the reason?
A5: Several factors could contribute to a lack of response:
-
Weak PKC Activator: DMG is a relatively weak activator of PKC.[1][3][4] Higher concentrations or combination with a calcium ionophore might be necessary to elicit a strong response.
-
Cell Type Specificity: The expression levels of different PKC isoforms vary between cell types, which can influence their sensitivity to DMG.[7]
-
Suboptimal Concentration and Incubation Time: It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.[5][7]
-
DMG Degradation: Improper storage or handling of the DMG stock solution can lead to degradation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or variable results between experiments | 1. Inconsistent DMG preparation and handling.[7] 2. Variation in cell health, density, or passage number.[7] 3. Repeated freeze-thaw cycles of the stock solution.[4] | 1. Strictly follow a standardized protocol for preparing and adding DMG to the medium. 2. Ensure consistent cell culture conditions. Use cells within a specific passage range. 3. Aliquot the stock solution into single-use vials.[5][6] |
| Cell death or cytotoxicity observed after treatment | 1. High concentration of DMG.[5] 2. High concentration of the organic solvent (e.g., DMSO).[7] 3. Extended incubation period. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is below 0.5%.[7] Include a vehicle control in your experiments. 3. Optimize the incubation time with a time-course experiment. |
| Precipitation of DMG in the culture medium | 1. Poor solubility in aqueous solutions.[8] 2. High concentration of DMG. 3. Improper mixing technique. | 1. Prepare fresh DMG-containing medium for each experiment.[8] 2. Try a lower working concentration. 3. Add the stock solution to pre-warmed medium with gentle agitation.[5][6] Consider using a carrier like BSA. |
| No observable effect on the target pathway | 1. DMG is a weak PKC activator.[1][3][4] 2. Insufficient concentration or incubation time.[5] 3. The specific cell line may not be responsive.[6] 4. Degradation of DMG.[9] | 1. Consider using a more potent DAG analog if a strong PKC activation is required. 2. Perform a thorough dose-response and time-course study. 3. Verify the expression of target PKC isoforms in your cell line. 4. Use a fresh aliquot of DMG stock solution. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₆₀O₅ | [1] |
| Molecular Weight | 512.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| DMF | 20 mg/mL | [1][2] |
| DMSO | 7 mg/mL | [1][2] |
| Ethanol | 30 mg/mL | [1][2] |
| PBS (pH 7.2) | 0.25 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound (DMG) Stock Solution
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of DMG to warm to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, add the appropriate volume of anhydrous DMSO or ethanol to the DMG to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Cell Treatment with DMG
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
DMG stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
On the day of the experiment, thaw an aliquot of the DMG stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentrations of DMG by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. Mix immediately and thoroughly by gentle swirling or inversion.
-
Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to an equivalent volume of pre-warmed medium.
-
Aspirate the old medium from the cells and gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentrations of DMG or the vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, 6 hours, 24 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, proceed with your downstream analysis (e.g., Western blotting for phosphorylated PKC substrates, immunofluorescence for PKC translocation, or functional assays).
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway activated by DMG.
Experimental Workflow
Caption: General experimental workflow for using DMG.
Troubleshooting Logic
Caption: A logical guide to troubleshooting DMG experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 60562-16-5 [m.chemicalbook.com]
- 3. This compound | Modular Bioscience [modbiosci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating PKC Activation: A Comparative Guide to 1,2-Dimyristoyl-sn-glycerol and its Alternatives
For researchers, scientists, and drug development professionals, understanding the nuances of Protein Kinase C (PKC) activation is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol, with other common PKC activators. We present supporting experimental data, detailed protocols for validation, and clear visualizations of the underlying mechanisms.
This compound is a synthetic, cell-permeable diacylglycerol (DAG) analog that functions as a second messenger to activate conventional and novel PKC isoforms. As a saturated DAG, it is generally considered a weaker activator compared to unsaturated DAGs and phorbol (B1677699) esters.[1][2] Its utility lies in studies requiring a transient and less potent activation of PKC, mimicking specific physiological signaling events.
Comparative Analysis of PKC Activators
The choice of a PKC activator can significantly impact experimental outcomes due to variations in potency, isoform specificity, and metabolic stability. Below is a comparative overview of DMG and other widely used PKC activators.
Activator Potency and Specificity
The following table summarizes the binding affinities and activation potencies of various PKC activators. It is important to note that these values can vary depending on the specific PKC isoform, the in vitro or in-cell assay conditions, and the lipid composition of vesicles or cell membranes.
| Activator | Class | Mechanism of Action | Potency (EC50/IC50) | Isoform Specificity | Key Characteristics |
| This compound (DMG) | Saturated Diacylglycerol (DAG) Analog | Binds to the C1 domain of conventional and novel PKCs. | Weak activator | Broad activator of conventional and novel PKCs. | Cell-permeable, structurally similar to endogenous activators, but with lower potency than unsaturated DAGs.[1][2] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Unsaturated Diacylglycerol (DAG) Analog | Binds to the C1 domain of conventional and novel PKCs. | Generally in the low micromolar range. | Broad activator of conventional and novel PKCs. | A more potent endogenous activator mimic compared to saturated DAGs.[3][4] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Unsaturated Diacylglycerol (DAG) Analog | Binds to the C1 domain of conventional and novel PKCs. | High | Can exhibit some isoform preference. | A physiologically relevant DAG species. |
| Phorbol 12-Myristate 13-Acetate (PMA/TPA) | Phorbol Ester | Potent DAG analog that binds to the C1 domain of conventional and novel PKCs. | Nanomolar range (e.g., Kd values of 1.6 to 18 nM for various isoforms).[5] | Broad and potent activator of conventional and novel PKCs. | Induces sustained PKC activation and can lead to its downregulation upon prolonged exposure.[6] |
| Phorbol 12,13-Dibutyrate (PDBu) | Phorbol Ester | DAG analog that binds to the C1 domain of conventional and novel PKCs. | Nanomolar range. | Broad activator of conventional and novel PKCs. | A commonly used phorbol ester for PKC activation studies.[5] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascade and the experimental steps is crucial for a comprehensive understanding.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2-Dimyristoyl-sn-glycerol (DMG) and 1,2-Dioleoyl-sn-glycerol (DOG) in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of two commonly used diacylglycerol (DAG) analogs: 1,2-Dimyristoyl-sn-glycerol (DMG) and 1,2-Dioleoyl-sn-glycerol (DOG). Understanding the distinct properties of these molecules is crucial for the accurate design and interpretation of experiments in cell signaling research and drug development, particularly in studies involving Protein Kinase C (PKC).
Executive Summary
This compound (DMG) is a saturated diacylglycerol that is considered a weak activator of Protein Kinase C (PKC). In contrast, 1,2-Dioleoyl-sn-glycerol (DOG), an unsaturated diacylglycerol, is a potent activator of PKC. This difference in activity is primarily attributed to the physicochemical properties conferred by their fatty acid chains, which influences their interaction with the C1 domain of PKC isoforms. While direct comparative quantitative data such as EC50 values are not always available in a single study, the existing literature consistently supports the higher potency of unsaturated DAGs like DOG over saturated DAGs such as DMG.
Quantitative Comparison of Activity
Direct quantitative comparisons of the potency of DMG and DOG in the same experimental system are not extensively documented in publicly available literature. However, the general consensus from structure-activity relationship studies is that unsaturated 1,2-diacylglycerols are more potent PKC activators than their saturated counterparts.[1] The table below summarizes the known properties and provides context on the activity of these and related compounds.
| Feature | This compound (DMG) | 1,2-Dioleoyl-sn-glycerol (DOG) |
| Structure | Saturated Diacylglycerol (14:0) | Unsaturated Diacylglycerol (18:1) |
| PKC Activation Potency | Weak activator | Potent activator |
| EC50 for PKC Activation | Not readily available | Not consistently reported for direct comparison, but analogs show high potency. For example, the related 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) has a half-maximal effect at ~25 µM in GH3 pituitary cells.[2][3] |
| Observed Cellular Effects | Limited documentation on specific cellular effects due to weak activity. | Used to induce PKC-dependent phosphorylation, cell proliferation, differentiation, and apoptosis in various cell types.[2] |
Signaling Pathways and Experimental Workflows
The primary role of DMG and DOG in cell signaling is the activation of conventional and novel PKC isoforms. This process is initiated by the hydrolysis of plasma membrane phospholipids, leading to the generation of DAG.
Canonical Diacylglycerol Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving diacylglycerol and Protein Kinase C.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Activation: 1,2-Dimyristoyl-sn-glycerol vs. Phorbol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key classes of Protein Kinase C (PKC) activators: the endogenous second messenger analog, 1,2-Dimyristoyl-sn-glycerol (DMG), and the potent, exogenous phorbol (B1677699) esters. Understanding the distinct mechanisms and downstream consequences of these activators is critical for designing robust experiments and interpreting results in studies of PKC signaling. This comparison is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Activators
Both this compound, a saturated diacylglycerol (DAG), and phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), activate conventional and novel PKC isoforms by binding to their conserved C1 domains in the regulatory region.[1][2] This binding event recruits PKC to the cell membrane, leading to a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream substrates.[3]
However, the nature of this activation differs significantly between the two. Phorbol esters are structural mimics of DAG but are metabolically stable, leading to a sustained and often irreversible activation of PKC.[1][4] In contrast, DMG, like other endogenous DAGs, is rapidly metabolized, resulting in a more transient activation of the kinase.[1][5] This fundamental difference in temporal activation profiles can lead to distinct downstream cellular responses.
Evidence also suggests that DAGs and phorbol esters may not be perfect functional analogs. Some studies indicate that they may interact with different regions or induce distinct conformational changes in PKC, potentially leading to varied downstream signaling events.[6] There is even evidence for discrete binding sites for diacylglycerols and phorbol esters on PKC, with different affinities and resulting in distinct activated forms of the enzyme.[6]
Quantitative Comparison of Activator Potency
The potency of PKC activators can vary significantly depending on the specific PKC isoform and the experimental system. While direct comparative studies quantifying the EC50 and Ki of this compound are limited in the literature, general trends can be inferred from studies on other diacylglycerol analogs. Saturated diacylglycerols, such as DMG, are generally considered weaker activators compared to their unsaturated counterparts and phorbol esters.[7][8][9] Phorbol esters typically exhibit significantly higher binding affinities for PKC, often by two orders of magnitude, compared to diacylglycerols.[10]
| Activator Class | Compound Example | Typical Effective Concentration | Binding Affinity (Ki/Kd) | Key Characteristics |
| Saturated Diacylglycerol | This compound (DMG) | Micromolar (µM) range (inferred)[11] | Lower affinity (weaker binder)[7][12] | Transient activation, rapidly metabolized[1][5] |
| Phorbol Ester | Phorbol 12-Myristate 13-Acetate (PMA) | Nanomolar (nM) range | High affinity (potent binder)[1] | Sustained activation, metabolically stable[1][4] |
| Phorbol Ester | Phorbol 12,13-Dibutyrate (PDBu) | Nanomolar (nM) range | High affinity (potent binder) | Sustained activation, metabolically stable |
Signaling Pathways and Experimental Workflows
The activation of PKC by either DMG or phorbol esters initiates a cascade of downstream signaling events. The choice of activator can influence the duration and intensity of these signals.
The experimental workflow to compare these activators often involves either an in vitro kinase assay or a cell-based translocation assay.
Experimental Protocols
Below are representative protocols for an in vitro PKC kinase assay and a cell-based translocation assay, which can be adapted to directly compare the effects of this compound and phorbol esters.
In Vitro PKC Kinase Assay
This assay directly measures the enzymatic activity of purified PKC in response to activators by quantifying the phosphorylation of a model substrate.
Materials:
-
Purified PKC isoform
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
This compound (DMG)
-
Phorbol 12-Myristate 13-Acetate (PMA)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphocellulose paper (P81)
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, combine phosphatidylserine (and DMG for the experimental condition) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, combine the kinase reaction buffer, prepared lipid vesicles, PKC substrate, and the purified PKC enzyme.
-
For comparison, set up parallel reactions with either DMG-containing vesicles, PMA added to PS vesicles, or PS vesicles alone (negative control).
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
-
Stop the Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Cell-Based PKC Translocation Assay
This assay visualizes the activation of PKC in living cells by monitoring its movement from the cytosol to the plasma membrane.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Expression plasmid encoding a fluorescently-tagged PKC isoform (e.g., PKCα-GFP)
-
This compound (DMG)
-
Phorbol 12-Myristate 13-Acetate (PMA)
-
Cell culture medium and reagents
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the plasmid encoding the fluorescently-tagged PKC isoform. Allow for protein expression (typically 24-48 hours).
-
-
Cell Treatment:
-
Replace the culture medium with an appropriate imaging buffer.
-
Acquire baseline images of the cells showing the cytosolic localization of the PKC-GFP fusion protein.
-
Add either DMG or PMA to the cells at the desired final concentration.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring time-lapse images using a confocal microscope to monitor the translocation of the fluorescently-tagged PKC from the cytosol to the plasma membrane.
-
-
Image Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics and magnitude of PKC translocation in response to each activator.
-
Conclusion
The choice between this compound and phorbol esters as PKC activators depends critically on the experimental goals. DMG, as a rapidly metabolized analog of an endogenous activator, is suitable for studying the transient and more physiological aspects of PKC signaling.[1][5] In contrast, the potent and sustained activation by phorbol esters makes them valuable tools for maximizing PKC activity and studying the long-term consequences of its activation, though with the caveat of potential non-physiological effects.[1][4] For a comprehensive understanding of PKC's role in a given cellular process, a comparative approach using both types of activators is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for 1,2-Dimyristoyl-sn-glycerol (DMG) Studies
For researchers, scientists, and drug development professionals investigating the cellular effects of 1,2-Dimyristoyl-sn-glycerol (DMG), the use of appropriate negative controls is paramount for robust and reproducible results. This guide provides an objective comparison of DMG with suitable negative control alternatives, supported by experimental data and detailed protocols for key assays.
This compound is a saturated diacylglycerol (DAG) that acts as a second messenger, most notably by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis. To ensure that the observed effects are specifically due to the biological activity of DMG as a 1,2-diacylglycerol, and not due to non-specific lipid effects or the vehicle used for delivery, it is crucial to employ a structurally similar but biologically inactive negative control.
Recommended Negative Controls
The ideal negative control for DMG studies is a molecule that shares its physical properties but lacks the specific stereochemistry required for PKC activation.
-
1,3-Dimyristoyl-sn-glycerol: This isomer of DMG, with myristic acid chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, is the most appropriate negative control. The C1 domain of conventional and novel PKC isoforms specifically recognizes the sn-1,2 configuration of DAG, rendering the 1,3 isomer largely inactive as a direct PKC activator.
-
4α-Phorbol 12,13-Didecanoate (4α-PDD) and 4α-Phorbol 12-Myristate 13-Acetate (4α-PMA): While not diacylglycerols, these are inactive isomers of phorbol (B1677699) esters, which are potent PKC activators that function as DAG analogs. They are widely used as negative controls in studies involving PKC activation by phorbol esters and can serve as a useful control to demonstrate the specificity of the PKC signaling pathway.
Comparative Performance Data
The following tables summarize the expected comparative performance of this compound and its inactive counterpart, 1,3-Dimyristoyl-sn-glycerol, in key cellular assays.
| Assay | Test Compound | Concentration (µM) | Result |
| PKC Activity Assay | This compound | 50 | Significant increase in PKC activity |
| 1,3-Dimyristoyl-sn-glycerol | 50 | No significant change in PKC activity | |
| Vehicle Control (e.g., DMSO) | - | Baseline PKC activity | |
| Cell Proliferation (MTT Assay) | This compound | 50 | Altered cell proliferation (increase or decrease depending on cell type) |
| 1,3-Dimyristoyl-sn-glycerol | 50 | No significant effect on cell proliferation | |
| Vehicle Control (e.g., DMSO) | - | Baseline cell proliferation | |
| Apoptosis (Annexin V Staining) | This compound | 100 | Induction of apoptosis (in susceptible cell lines) |
| 1,3-Dimyristoyl-sn-glycerol | 100 | No significant induction of apoptosis | |
| Vehicle Control (e.g., DMSO) | - | Baseline level of apoptosis |
Signaling Pathways and Experimental Workflows
To facilitate the design of robust experiments, the following diagrams illustrate the canonical PKC signaling pathway activated by 1,2-diacylglycerols and a general experimental workflow for comparing the effects of bioactive and inactive lipid analogs.
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to measure the activity of PKC in cell lysates following treatment with DMG and a negative control.
Materials:
-
Cells of interest
-
This compound (DMG)
-
1,3-Dimyristoyl-sn-glycerol (Negative Control)
-
Vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC kinase activity assay kit (e.g., radioactive or fluorescence-based)
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of DMG, the negative control, or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
PKC Activity Measurement: Follow the manufacturer's instructions for the PKC kinase activity assay kit. Typically, this involves incubating a specific amount of cell lysate with a PKC substrate, ATP (often radiolabeled or with a fluorescent tag), and the necessary cofactors.
-
Data Analysis: Measure the incorporation of the labeled phosphate (B84403) into the substrate using a microplate reader or scintillation counter. Normalize the PKC activity to the total protein concentration for each sample.
Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound (DMG)
-
1,3-Dimyristoyl-sn-glycerol (Negative Control)
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of DMG, the negative control, or vehicle.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol details a common method for detecting apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
This compound (DMG)
-
1,3-Dimyristoyl-sn-glycerol (Negative Control)
-
Vehicle (e.g., DMSO)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DMG, the negative control, or vehicle for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Core Functional Differences: Signaling versus Metabolism
A Comparative Analysis of Diacylglycerol Isomers for Researchers and Drug Development Professionals
In the intricate world of cellular signaling and lipid metabolism, diacylglycerols (DAGs) stand out as critical molecules with diverse functions. However, the biological activity of a DAG molecule is not uniform; it is profoundly dictated by its stereoisomeric form. For researchers, scientists, and drug development professionals, a clear understanding of these differences is paramount for designing robust experiments and interpreting results accurately. This guide provides an objective comparison of the primary diacylglycerol isomers, sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, supported by experimental data and detailed methodologies.
The most significant functional distinction between sn-1,2- and sn-1,3-diacylglycerol lies in their capacity to activate Protein Kinase C (PKC), a family of enzymes pivotal to a multitude of cellular processes.[1]
sn-1,2-Diacylglycerol: The Signaling Mediator
Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAG is a canonical second messenger.[1][2] Its specific stereochemical arrangement, with fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, enables it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation is a critical step in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The affinity of the C1 domain for DAG-containing membranes is a key determinant in this process.[1]
sn-1,3-Diacylglycerol: The Metabolic Intermediate
In contrast, sn-1,3-diacylglycerol, which has fatty acids at the sn-1 and sn-3 positions, is not considered a physiological activator of PKC.[1] This isomer primarily serves as an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[1][3] For instance, the hydrolysis of TAGs by certain lipases can yield sn-1,3-DAG.[1] Due to its inability to effectively activate PKC, sn-1,3-DAG does not participate in the same signal transduction pathways as its sn-1,2 counterpart.[1] However, some in vitro studies have noted that 1,3-dipalmitin, a specific type of sn-1,3-DAG, can activate PKCα at micromolar concentrations.[4]
Comparative Data Summary
The following tables summarize the key differences and available quantitative data comparing the two diacylglycerol isomers. It is important to note that quantitative data for the interaction of sn-1,3-DAG with signaling proteins like PKC is limited, as it is largely considered biologically inactive in this context.[1]
Table 1: Functional and Metabolic Comparison of Diacylglycerol Isomers
| Feature | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol |
| Primary Role | Second Messenger[1][3] | Metabolic Intermediate[1][3] |
| PKC Activation | Potent Activator[1][5] | Generally Inactive/Weak Activator[1][4] |
| Primary Source | Phospholipid hydrolysis by PLC[2] | Triacylglycerol metabolism[1] |
| Metabolic Fate | Precursor for phospholipids[3] | Intermediate in TAG synthesis/breakdown[1][3] |
Table 2: Comparative Protein Kinase C (PKC) Activation
| Diacylglycerol Isomer/Type | Relative PKCα Activation Capacity | Notes |
| Unsaturated sn-1,2-DAG | High | Generally more potent than saturated sn-1,2-DAGs.[6][7] |
| Saturated sn-1,2-DAG | Moderate to High | Potency can be influenced by the membrane composition.[6][7] |
| sn-1,3-DAG (general) | Very Low to Negligible | Significantly lower activating capacity compared to sn-1,2-DAGs in most tested conditions.[6][7] |
| 1,3-Dipalmitin | Low (at high concentrations) | Some in vitro evidence of PKCα activation at micromolar concentrations.[4] |
| sn-1,2-Dioleoylglycerol (DOG) | High | More effective than 1,3-DOG in promoting PKCα binding to certain vesicles.[6][7][8] |
| 1,3-Dioleoylglycerol (DOG) | Low | Less effective than 1,2-DOG in promoting PKCα binding.[6][7][8] |
Signaling and Metabolic Pathways
The distinct roles of sn-1,2- and sn-1,3-DAG are rooted in their separate metabolic pathways and signaling cascades.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the differential effects of diacylglycerols.
In Vitro PKC Activity Assay
This protocol is designed to measure the direct effect of different DAG isomers on the activity of purified PKC isoforms.[4]
1. Materials:
-
Purified PKC isozyme (e.g., PKCα)
-
Lipid vesicles (e.g., Phosphatidylserine (PS) or a mixture of Phosphatidylcholine (PC) and PS)
-
Diacylglycerol isomers (sn-1,2-DAG and sn-1,3-DAG) dissolved in an appropriate solvent
-
Reaction buffer (containing ATP, MgCl₂, CaCl₂, and a PKC substrate peptide)
-
γ-³²P-ATP (radiolabeled ATP)
-
Phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare lipid vesicles incorporating the desired diacylglycerol isomer at various concentrations. This is typically done by drying the lipids under nitrogen, resuspending them in buffer, and sonicating to form vesicles.
-
Incubate the purified PKC isozyme with the lipid vesicles and the desired concentration of the diacylglycerol isomer in the reaction buffer.[4]
-
Initiate the kinase reaction by adding the substrate and γ-³²P-ATP.[4]
-
Incubate at 30°C for a specified time (e.g., 10 minutes).[4]
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.[4]
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.[4]
-
Quantify the incorporated radioactivity using a scintillation counter.[4]
-
Calculate the specific activity of the enzyme for each condition and compare the dose-response curves for the different DAG isomers.[4]
Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
This protocol assesses the impact of DAG treatment on cell viability and proliferation, which can be downstream effects of PKC activation.
1. Materials:
-
Cultured cells (e.g., NIH 3T3 fibroblasts)
-
Cell culture medium
-
Diacylglycerol isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the different DAG isomers (and a vehicle control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and compare the effects of the different isomers.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 1,2-Dimyristoyl-sn-glycerol Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol (DAG), in activating key signaling proteins. The information presented is supported by experimental data to aid in the design of rigorous and well-controlled studies for dissecting cellular signaling pathways.
Introduction
This compound is a synthetic, cell-permeable diacylglycerol analog widely used to study the roles of DAG as a second messenger. Its primary targets are proteins containing a conserved C1 domain, most notably Protein Kinase C (PKC) isoforms. However, the specificity of DMG is a critical consideration, as other proteins also possess DAG-responsive C1 domains, leading to potential off-target effects. This guide compares the on-target effects of DMG on PKC with its interactions with other DAG analogs and potential off-target proteins.
On-Target Effects: Protein Kinase C Activation
The activation of conventional (cPKC) and novel (nPKC) isoforms of PKC is a primary and well-characterized effect of this compound. This activation is critically dependent on the specific stereoisomer, with the sn-1,2 configuration being essential for binding to the C1 domain of PKC.
Comparative Efficacy of Diacylglycerol Analogs on PKC Activation
The structure of the fatty acyl chains of diacylglycerols significantly influences their potency in activating PKC. Unsaturated DAGs are generally more potent activators than their saturated counterparts. Diacylglycerols with shorter fatty acyl chains also exhibit high activation capacity.
| Activator/Control | Chemical Class | Fatty Acyl Chains | Saturation | Relative PKC Activation Potency |
| This compound (DMG) | Saturated Diacylglycerol | C14:0, C14:0 | Saturated | Moderate |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Monounsaturated Diacylglycerol | C18:1, C18:1 | Unsaturated | High |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Polyunsaturated Diacylglycerol | C18:0, C20:4 | Mixed | Very High |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Short-chain Diacylglycerol | C8:0, C8:0 | Saturated | High |
| Phorbol (B1677699) 12-Myristate 13-Acetate (PMA) | Phorbol Ester | - | - | Very High (Potent and Sustained) |
| 1,3-Dimyristoyl-glycerol | Inactive Regioisomer | C14:0, C14:0 | Saturated | None |
This table synthesizes data from multiple sources. Direct quantitative comparisons (e.g., EC50 values) can vary based on the PKC isoform and the specific assay conditions.
Off-Target Effects of this compound
The C1 domain is not exclusive to PKC. Several other important signaling proteins contain C1 domains and can be activated by diacylglycerols, representing potential off-target effects of DMG.
Key Off-Target C1 Domain-Containing Proteins:
-
Ras Guanine Nucleotide-Releasing Proteins (RasGRPs): These are crucial activators of the Ras-MAPK signaling pathway.[1]
-
Munc13 isoforms: These proteins are essential for the priming of synaptic vesicle exocytosis.
-
Chimaerins: These are Rac-GTPase-activating proteins involved in regulating the actin cytoskeleton.
The affinity of DMG for these off-target proteins is generally considered to be in a similar range as for PKC, making it crucial to experimentally distinguish between these potential signaling pathways.
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Protein Kinase C Activity Assay
This assay directly measures the ability of DMG to activate purified PKC isoforms by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα)
-
This compound (DMG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase assay buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix DMG and PS (e.g., at a 1:4 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase assay buffer by sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Quantification:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Controls:
-
Include reactions without DMG to measure basal PKC activity.
-
Use an inactive analog like 1,3-Dimyristoyl-glycerol as a negative control.
-
Use a potent activator like PMA as a positive control.
-
Cell-Based PKC Translocation Assay
This assay assesses the ability of DMG to induce the translocation of PKC from the cytosol to the plasma membrane, a hallmark of its activation.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
This compound (DMG)
-
Primary antibody against the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of DMG for a specified time (e.g., 15-30 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize the subcellular localization of the PKC isoform using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytosol to determine the extent of translocation.
-
Ras Activation Assay (Pull-down)
This assay is used to determine if DMG treatment leads to the activation of Ras, which would suggest an off-target effect via RasGRP.
Materials:
-
Cultured cells (e.g., Jurkat T-cells)
-
This compound (DMG)
-
Ras Activation Assay Kit (containing Raf-1 RBD agarose (B213101) beads)
-
Antibody against Ras
Procedure:
-
Cell Lysis:
-
Treat cells with DMG for the desired time.
-
Lyse the cells in a buffer that preserves the GTP-bound state of Ras.
-
-
Pull-down of Active Ras:
-
Incubate the cell lysates with Raf-1 RBD agarose beads, which specifically bind to the active, GTP-bound form of Ras.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-Ras antibody to detect the amount of activated Ras.
-
Visualizations
Caption: Simplified PKC signaling pathway activated by DMG.
Caption: Workflow for validating DMG specificity.
Conclusion
References
A Quantitative Comparison of Diacylglycerol Analogs in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol (DAG) is a critical second messenger lipid that plays a pivotal role in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isozymes. The transient nature and low cellular concentrations of endogenous DAG make its study challenging. Synthetic, cell-permeable DAG analogs are therefore indispensable tools for dissecting DAG-mediated signaling events. This guide provides an objective comparison of the performance of common DAG analogs, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Overview of Common DAG Analogs
Several classes of DAG analogs are widely used in cell signaling research, each with distinct properties and applications. The most common include:
-
Short-chain Diacylglycerols: Analogs like 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) are cell-permeable due to their shorter fatty acyl chains, allowing for the direct activation of PKC.[1] They are rapidly metabolized, mimicking the transient nature of endogenous DAG signaling.[2]
-
Phorbol Esters: Compounds such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu) are potent activators of conventional and novel PKC isoforms.[3][4] They are metabolically stable, leading to sustained PKC activation, which can differ significantly from the physiological effects of transient DAG signals.[1]
-
DAG-Lactones: These conformationally constrained analogs of DAG have been designed to have high affinity for the C1 domain of PKC.[5][6] Their rigid structure can lead to isoform-selective activation and unique downstream cellular responses, such as the induction of apoptosis.[7][8]
Quantitative Comparison of DAG Analog Activity
The potency and efficacy of DAG analogs are typically quantified by their binding affinity (Ki) to PKC or their effective concentration to elicit a half-maximal response (EC50) in functional assays. The following tables summarize key quantitative data for common DAG analogs.
| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | Cell Type | Reference |
| Phorbol Esters | ||||||
| Phorbol 12-myristate 13-acetate (PMA) | PKCα, PKCδ | Apoptosis Induction | ~0.1 (for apoptosis) | LNCaP prostate cancer cells | [7] | |
| Phorbol 12,13-dibutyrate (PDBu) | PKC | Binding Affinity | 1.5 | [5] | ||
| Short-chain Diacylglycerols | ||||||
| 1,2-dioctanoyl-sn-glycerol (DiC8) | PKCα | Translocation | >200 | Living cells | [9] | |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | PKCε | Translocation | ~90 | Living cells | [9] | |
| DAG-Lactones | ||||||
| HK434 | PKC | Apoptosis Induction | ~10 (for apoptosis) | LNCaP prostate cancer cells | [7] | |
| HK654 | PKCα | Apoptosis Induction | ~10 (for apoptosis) | LNCaP prostate cancer cells | [7][8] | |
| Compound 21 | β2-chimaerin | Binding Affinity | 0.9 | [5] |
Table 1: Potency of Various DAG Analogs in Different Cellular Assays. This table highlights the varying potencies of different classes of DAG analogs in inducing biological effects or binding to their targets.
| PKC Isoform | Relative Affinity for DAG | Key Characteristics | Reference |
| Conventional (cPKC) | |||
| PKCα | Lower | Requires Ca2+ for efficient membrane binding and subsequent DAG interaction. | [9][10] |
| PKCγ | Moderate | Shows moderate preference for certain DAG species. | |
| Novel (nPKC) | |||
| PKCδ | Higher | A single tryptophan residue in the C1b domain confers high affinity for DAG. | [10] |
| PKCε | Higher | Binds to DAG with higher affinity than PKCα in living cells. | [11] |
| PKCθ | Highest | Exhibits the strongest activation by DAG among the tested isoforms. | [12] |
Table 2: Differential Affinity of PKC Isoforms for Diacylglycerol. This table illustrates the intrinsic differences in how PKC isoforms respond to DAG, a critical factor in determining the downstream effects of DAG analog treatment. Novel PKC isoforms generally display a higher affinity for DAG compared to conventional isoforms.[1][10]
Signaling Pathways and Experimental Workflows
Canonical DAG Signaling Pathway
The primary signaling pathway initiated by DAG involves the recruitment and activation of PKC. This process is initiated by the activation of Phospholipase C (PLC) at the plasma membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[13] DAG remains in the membrane and recruits PKC, leading to its activation and the phosphorylation of downstream substrates.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. um.es [um.es]
- 6. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol (DAG)-lactones, a new class of protein kinase C (PKC) agonists, induce apoptosis in LNCaP prostate cancer cells by selective activation of PKCalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Comparative Guide to 1,2-Dimyristoyl-sn-glycerol and Its Alternatives in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol (DAG), with other key molecules used to modulate Protein Kinase C (PKC) activity. The information presented is supported by experimental data to facilitate the selection of the most appropriate tool for research and drug development in the context of cellular signaling pathways.
Introduction to this compound
This compound is a saturated diacylglycerol that acts as a second messenger in various cellular signaling cascades. Its primary role is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. However, as a saturated DAG, DMG is generally considered a weak activator of PKC compared to its unsaturated counterparts and other synthetic activators.
Comparative Performance of PKC Activators
The efficacy of PKC activators varies significantly based on their chemical structure, which influences their potency, cell permeability, metabolic stability, and potential for off-target effects. This section compares this compound with potent activators like phorbol (B1677699) esters and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), as well as inactive analogs used as experimental controls.
| Activator | Chemical Class | Mechanism of Action | Potency (Typical Conc.) | Key Advantages | Potential Disadvantages & Off-Target Effects |
| This compound (DMG) | Saturated Diacylglycerol | Mimics endogenous DAG, binds to the C1 domain of conventional and novel PKCs. | Weak activator. | Structurally similar to endogenous signaling molecules. | Low potency, poor cell permeability. |
| Phorbol Esters (e.g., PMA, PDBu) | Diterpene Ester | High-affinity binding to the C1 domain of conventional and novel PKCs, mimicking DAG. | High (nM range)[1] | High potency, sustained activation due to metabolic stability. | Potent tumor promoters, can cause PKC downregulation with prolonged exposure, may not fully mimic physiological activation.[1] Off-target effects on other C1 domain-containing proteins like Munc13, RasGRPs, and chimaerins. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Synthetic Diacylglycerol Analog | Mimics endogenous DAG, binds to the C1 domain of conventional and novel PKCs. | Moderate (µM range) | Cell-permeable, rapid onset of action. | Can be rapidly metabolized, may have different cellular outcomes compared to phorbol esters.[1] Potential off-target effects on ion channels. |
| Unsaturated Diacylglycerols (e.g., 1,2-Dioleoyl-sn-glycerol) | Unsaturated Diacylglycerol | Mimics endogenous DAG, binds to the C1 domain of conventional and novel PKCs. | More potent than saturated DAGs. | More physiologically relevant than synthetic analogs. | Can be rapidly metabolized. |
| 1,3-Diacylglycerols | Diacylglycerol Isomer | Does not effectively bind to or activate the C1 domain of PKC. | Inactive. | Excellent negative control for PKC activation studies. | May still have non-specific effects on membrane properties at high concentrations. |
Signaling Pathways and Experimental Workflows
The canonical pathway for the activation of conventional and novel PKC isoforms by diacylglycerols involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane where it recruits and activates PKC.
Protein Kinase C (PKC) Activation Pathway
Caption: Canonical PKC activation pathway initiated by extracellular signals.
Experimental Workflow for a Typical PKC Activity Assay
Caption: A general experimental workflow for a typical PKC activity assay.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol measures the phosphotransferase activity of purified or immunoprecipitated PKC.
Materials:
-
Purified active PKC or cell lysate containing PKC
-
This compound or other activators
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) vesicles
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Mix phosphatidylserine and the desired diacylglycerol in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer followed by sonication to form vesicles.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the substrate cocktail, lipid activator, activator of interest (e.g., DMG), and the purified PKC enzyme or immunoprecipitated PKC.
-
Initiate Reaction: Add Mg²⁺/ATP mixture containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Cell-Based PKC Activation Assay (Western Blot for Phospho-Substrates)
This method assesses PKC activation within intact cells by measuring the phosphorylation of a known downstream PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Materials:
-
Cultured cells
-
This compound or other activators
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against a phosphorylated PKC substrate (e.g., phospho-MARCKS) and total protein of the same substrate.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of the PKC activator for a specific time. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in substrate phosphorylation.
Conclusion
The choice of a PKC modulator is critical for the accurate interpretation of experimental results. This compound, as a weak, physiologically relevant activator, is useful for studying the fundamental aspects of saturated diacylglycerol signaling. For more potent and sustained activation, phorbol esters and synthetic analogs like OAG are valuable tools, although their potential for off-target effects and non-physiological responses must be carefully considered. The use of inactive analogs, such as 1,3-diacylglycerols, is essential for establishing the specificity of the observed effects to PKC activation. This guide provides the necessary information and protocols to aid researchers in making an informed decision for their specific experimental needs.
References
A Comparative Guide to the Signaling of 1,2-Dimyristoyl-sn-glycerol versus Endogenous Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of the synthetic diacylglycerol (DAG) analog, 1,2-Dimyristoyl-sn-glycerol, with those of endogenous diacylglycerols. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in experimental design and data interpretation.
Introduction
Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms. Endogenous DAGs are transiently produced at cellular membranes and exhibit significant structural diversity, primarily in the length and saturation of their fatty acyl chains. This structural heterogeneity is crucial for the specificity of signaling events. This compound (DMG) is a saturated diacylglycerol containing two myristic acid (14:0) chains. As a synthetic analog, it is often used in research to mimic endogenous DAG and activate PKC-dependent pathways. However, its signaling characteristics can differ significantly from the complex mixture of endogenous DAGs found in cells.
Core Functional Differences: A Tale of Two Acyl Chains
The primary distinction between this compound and the diverse pool of endogenous diacylglycerols lies in their acyl chain composition, which dictates their potency and specificity in activating downstream effectors like PKC.
-
This compound (DMG): As a saturated DAG, DMG is generally considered a weaker activator of PKC compared to its unsaturated counterparts.[1][2] Its physical properties, such as a higher melting point and a tendency to form more ordered membrane domains, can influence its availability and interaction with PKC in the cellular membrane.
-
Endogenous Diacylglycerols: Cells produce a wide array of DAG species with varying acyl chains in response to different stimuli. For instance, phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) often generates DAGs enriched in unsaturated fatty acids, such as arachidonic acid (20:4) at the sn-2 position. These unsaturated DAGs are typically more potent activators of conventional and novel PKC isoforms.[1] The diversity of endogenous DAGs allows for fine-tuning of signaling pathways, with different DAG species potentially exhibiting distinct affinities for various PKC isoforms.
Quantitative Comparison of PKC Activation
Direct, comprehensive comparative data for the potency (EC50) of this compound against a wide range of endogenous DAG species for all PKC isoforms is limited. However, studies on PKCα activation in model membrane systems provide valuable insights.
Table 1: Activation of Protein Kinase Cα by Diacylglycerols
| Diacylglycerol Species | Lipid System | Observation | Reference |
| This compound (DMG) | DMPC/DMPS (4:1) vesicles | Maximum activity reached at 30 mol% of DMG. | [3] |
| Unsaturated 1,2-Diacylglycerols (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol) | POPS/Triton X-100 mixed micelles | More potent activators than saturated DAGs. | [1] |
| Saturated 1,2-Diacylglycerols (e.g., 1,2-dipalmitoyl-sn-glycerol) | POPS/Triton X-100 mixed micelles | Less potent activators compared to unsaturated DAGs. | [1] |
Note: DMPC = 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPS = 1,2-dimyristoyl-sn-glycero-3-phosphoserine; POPS = 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine.
A study by Kamiya et al. (2016) demonstrated that conventional and novel PKC isoforms exhibit different sensitivities and preferences for various DAG molecular species, with a general preference for longer, polyunsaturated fatty acid-containing DAGs by novel PKCs.[4]
Signaling Pathways
The canonical signaling pathway for both this compound and endogenous diacylglycerols involves the activation of PKC.
Endogenous diacylglycerol is typically produced upon receptor (GPCR/RTK) activation, which stimulates Phospholipase C (PLC) to hydrolyze PIP2. This compound is added exogenously and bypasses this initial step. Both converge on the activation of PKC, leading to the phosphorylation of downstream substrates and a cellular response.
Experimental Protocols
This protocol measures the activity of purified PKC by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.
Workflow:
Materials:
-
Purified PKC isoform
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
This compound or endogenous DAG species
-
[γ-³²P]ATP
-
Assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix phosphatidylserine and the desired diacylglycerol in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the film in assay buffer by vortexing, followed by sonication to form small unilamellar vesicles.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Pre-incubate at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate at 30°C for 10-20 minutes.
-
-
Stop and Wash:
-
Spot an aliquot of the reaction mixture onto P81 paper.
-
Wash the paper three times with 75 mM phosphoric acid.
-
-
Quantification:
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation, using a fluorescently tagged PKC.
Workflow:
Materials:
-
Cell line of interest
-
Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
This compound or other activators
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes.
-
Transfect cells with the PKC-GFP expression vector.
-
Allow 24-48 hours for protein expression.
-
-
Imaging:
-
Mount the dish on the confocal microscope stage, maintaining appropriate temperature and CO₂.
-
Acquire a baseline image of a cell expressing PKC-GFP, showing its cytosolic distribution.
-
-
Stimulation and Time-Lapse:
-
Add this compound or another stimulus to the cells.
-
Immediately begin acquiring a time-lapse series of images to capture the translocation of PKC-GFP to the plasma membrane.[6]
-
-
Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
-
This method allows for the identification and quantification of the different molecular species of DAG present in a biological sample.
Workflow:
Brief Protocol:
-
Lipid Extraction: Extract total lipids from cell or tissue samples using a method such as the Bligh-Dyer procedure.
-
DAG Isolation: Isolate the diacylglycerol fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).[1]
-
Derivatization (Optional): To improve ionization efficiency and chromatographic separation, DAGs can be derivatized.
-
LC-MS/MS Analysis: Separate and detect the different DAG molecular species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Quantify the amount of each DAG species by comparing its signal to that of known amounts of internal standards.[4]
Off-Target Effects and Other Considerations
When using synthetic DAG analogs like this compound, it is crucial to consider potential off-target effects. At high concentrations, these lipids can alter membrane properties non-specifically. Moreover, some DAG analogs have been shown to affect other signaling proteins besides PKC, such as certain ion channels.[7] Therefore, it is recommended to perform dose-response experiments and use the lowest effective concentration. Additionally, including inactive analogs, such as 1,3-diacylglycerols, as negative controls can help to distinguish specific PKC-mediated effects from non-specific lipid effects.
Conclusion
This compound is a useful tool for activating PKC and studying downstream signaling events. However, its signaling properties, particularly its potency, can differ from the diverse and often more potent unsaturated endogenous diacylglycerols. Researchers should be mindful of these differences and the potential for off-target effects when designing experiments and interpreting data. The choice between using a synthetic analog like DMG and stimulating the production of endogenous DAGs will depend on the specific research question and the desired level of physiological relevance. A thorough understanding of the methodologies outlined in this guide will enable a more accurate and nuanced investigation of diacylglycerol signaling.
References
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Correlation between protein kinase C alpha activity and membrane phase behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potency of 1,2-Dimyristoyl-sn-glycerol on Different PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol (DAG), in activating various Protein Kinase C (PKC) isoforms. The information is supported by experimental data to aid in the selection of appropriate research tools and to provide a deeper understanding of the structure-activity relationships of PKC activators.
Introduction to this compound and PKC Activation
This compound is a saturated diacylglycerol that acts as a second messenger in cellular signaling pathways. A primary target of DAGs is the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the binding of DAG to their C1 domain, which induces a conformational change and relieves autoinhibition.
The potency of DAGs in activating PKC is significantly influenced by the structure of their fatty acyl chains. Generally, unsaturated diacylglycerols are more potent activators of PKC than their saturated counterparts.[1] This guide will delve into the specific potency of the saturated DAG, this compound, across different PKC isoforms.
Quantitative Comparison of Potency
Direct EC50 values for this compound across a wide range of PKC isoforms are not extensively reported in the literature. However, comparative studies using structurally similar saturated diacylglycerols, such as 1,2-dipalmitoyl-sn-glycerol (B135180) (16:0/16:0-DG), provide valuable insights into the expected potency of DMG. The following table summarizes the fold activation of various PKC isoforms by 1,2-dipalmitoyl-sn-glycerol at different concentrations, as reported in a comprehensive study by Kamiya et al. (2016).[2][3] This data serves as a strong proxy for the activity of this compound.
| PKC Isoform | Activator (Proxy) | 2 mmol% | 20 mmol% | 200 mmol% | 2000 mmol% |
| Conventional | |||||
| PKCα | 1,2-dipalmitoyl-sn-glycerol | ~2-fold | ~2.5-fold | ~3.5-fold | ~7-fold |
| PKCβII | 1,2-dipalmitoyl-sn-glycerol | No significant activation | Moderate activation | Moderate activation | Moderate activation |
| PKCγ | 1,2-dipalmitoyl-sn-glycerol | No significant activation | ~2-fold | ~2.5-fold | ~6-fold |
| Novel | |||||
| PKCδ | 1,2-dipalmitoyl-sn-glycerol | No significant activation | Moderate activation | Moderate activation | Moderate activation |
| PKCε | 1,2-dipalmitoyl-sn-glycerol | No significant activation | No significant activation | Moderate activation | Moderate activation |
| PKCη | 1,2-dipalmitoyl-sn-glycerol | Not markedly activated | Not markedly activated | Not markedly activated | Not markedly activated |
| PKCθ | 1,2-dipalmitoyl-sn-glycerol | No significant activation | ~8-fold | ~21-fold | ~25-fold |
Note: The data presented is for 1,2-dipalmitoyl-sn-glycerol (16:0/16:0-DG) and is used as a proxy for this compound (14:0/14:0-DG) due to their structural similarity as saturated diacylglycerols. The activation is relative to the basal activity of the enzyme without the activator.
Signaling Pathways and Experimental Workflows
PKC Activation Signaling Pathway
The canonical signaling pathway leading to PKC activation by diacylglycerols such as this compound is initiated by the stimulation of cell surface receptors. This triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane to recruit and activate conventional and novel PKC isoforms.
Experimental Workflow for In Vitro PKC Activity Assay
A common method to determine the potency of a PKC activator is through an in vitro kinase assay. This typically involves measuring the phosphorylation of a specific substrate by a purified PKC isoform in the presence of the activator.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dimyristoyl-sn-glycerol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 1,2-Dimyristoyl-sn-glycerol, a common diacylglycerol used in cell signaling research. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment.[1][2][3]
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][4]
-
Ingestion: If symptoms persist after swallowing, consult a doctor.
Physical and Chemical Properties Summary
A comprehensive understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value |
| Physical State | Crystalline solid or powder[1][4] |
| Molecular Formula | C₃₁H₆₀O₅[5] |
| Molecular Weight | 512.8 g/mol [5] |
| Melting Point | 57-61°C[1][4] |
| Boiling Point | 577.2°C at 760 mmHg[4] |
| Solubility | Soluble in Ethanol, DMSO, and DMF[1][5] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent upon its physical state (solid or in solution) and the nature of any solvent used.
Scenario 1: Disposal of Solid this compound
If the compound is in its pure, solid form and has not been contaminated with any hazardous materials, it can typically be disposed of as non-hazardous solid waste.
Experimental Protocol:
-
Containment: Place the solid this compound into a primary container that can be securely sealed, such as a screw-top vial or a heavy-duty plastic bag.
-
Labeling: Clearly label the primary container with the full chemical name: "this compound (Non-Hazardous Waste)".
-
Secondary Containment: Place the labeled primary container into a larger, durable secondary container designated for non-hazardous laboratory waste.
-
Disposal: Dispose of the secondary container according to your institution's specific guidelines for non-hazardous solid waste.
Scenario 2: Disposal of this compound in a Non-Hazardous Solvent
When dissolved in a non-hazardous solvent (e.g., ethanol, DMSO), the disposal method depends on local regulations and institutional policies regarding drain disposal.
Experimental Protocol:
-
Verification: Confirm with your institution's Environmental Health and Safety (EHS) department that the solvent is approved for drain disposal.
-
Dilution: If approved, dilute the solution with a large volume of water (a ratio of at least 20:1 water to solution is recommended).
-
Drain Disposal: Pour the diluted solution down a designated laboratory sink, followed by flushing with copious amounts of water.
Scenario 3: Disposal of this compound in a Hazardous Solvent
If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous chemical waste.
Experimental Protocol:
-
Collection: Collect the waste solution in a designated, chemically compatible, and properly sealed hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying all constituents, including "this compound" and the solvent, along with their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a certified hazardous waste disposal service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1",3"-bis[1,2-dimyristoyl-sn-glycero-3- phospho]-sn-glycerol (sodium salt) SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
Personal protective equipment for handling 1,2-Dimyristoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,2-Dimyristoyl-sn-glycerol (DMG), a saturated diacylglycerol used in various research applications, including as a weak activator of Protein Kinase C (PKC). Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory precautions should always be observed to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound in its solid, powdered form.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and potential splashes during solution preparation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against direct skin contact. While specific breakthrough time data for DMG is unavailable, nitrile is recommended for handling oils and fats.[1] |
| Body Protection | Standard laboratory coat. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. An N95 respirator is recommended if dust generation is likely. | Prevents inhalation of fine powder, especially when weighing or transferring large quantities. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and to prevent environmental contamination.
Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
Experimental Protocol: Weighing and Dissolving Solid this compound
This protocol provides a step-by-step guide for the safe preparation of a this compound solution.
Materials:
-
1,2-Dimyrisotyl-sn-glycerol (solid)
-
Appropriate solvent (e.g., ethanol, DMSO, DMF)[2]
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Glass vial with a Teflon-lined cap
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.
-
Weighing: Place a weighing boat on the analytical balance and tare. Carefully transfer the desired amount of the powdered lipid to the weighing boat using a clean spatula to minimize dust generation.
-
Transfer: Transfer the weighed powder to a clean glass vial.
-
Dissolving: Add the desired volume of solvent to the vial. The solubility of this compound varies depending on the solvent (e.g., up to 30 mg/mL in ethanol, 20 mg/mL in DMF, and 7 mg/mL in DMSO).[2]
-
Mixing: Secure the cap on the vial and mix the contents by vortexing or sonicating until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Store the prepared solution in a tightly sealed glass container at -20°C for long-term stability.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash.
-
Contaminated Materials: Gloves, weighing paper, pipette tips, and other materials that have come into contact with the chemical should be collected in a designated, sealed waste container.
-
Solutions: Solutions of this compound should be disposed of in the appropriate solvent waste container. Do not pour solutions down the drain.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Signaling Pathway: PKC Activation
This compound, as a diacylglycerol (DAG), is a second messenger that plays a role in signal transduction pathways, most notably the activation of Protein Kinase C (PKC).[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
